5-Butylnonane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQPZMAIVSYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306287 | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-63-9 | |
| Record name | 5-Butylnonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 5-Butylnonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Butylnonane. The information is presented to support research and development activities where this compound may be used as a reference, a non-polar solvent, or a starting material. All quantitative data is summarized for clarity, and generalized experimental protocols for determining key properties are detailed.
Chemical and Physical Properties of this compound
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a nonane backbone with a butyl group attached to the fifth carbon atom. As a non-polar molecule, its physical properties are primarily dictated by weak van der Waals intermolecular forces.
The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-n-Butylnonane, Nonane, 5-butyl- | [2][3][4] |
| CAS Registry Number | 17312-63-9 | [2][3] |
| Molecular Formula | C₁₃H₂₈ | [1][5][6] |
| Molecular Weight | 184.36 g/mol | [1] |
| Density | 0.757 - 0.764 g/cm³ | [3][4][7] |
| Boiling Point | 216.6 - 218 °C (at 760 mmHg) | [3][4] |
| Melting Point | -28.13 °C (estimate) | [7] |
| Flash Point | 64.9 °C | [3] |
| Refractive Index | 1.424 - 1.427 | [3][4][7] |
| Vapor Pressure | 0.204 mmHg (at 25 °C) | [3] |
| Octanol/Water Partition Coefficient (logP) | ~6.5 (Computed) | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [9][10][11][12] |
Experimental Protocols
The following sections describe generalized methodologies for determining the key physical properties of liquid alkanes such as this compound.
The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, this can be accurately determined using gravimetric methods.
Protocol:
-
Preparation: Ensure a clean and dry volumetric flask (e.g., 10 mL or 25 mL) and an analytical balance are available. Record the ambient temperature.
-
Mass of Empty Flask: Accurately weigh the empty volumetric flask on the analytical balance and record its mass (m₁).
-
Filling the Flask: Carefully fill the flask with this compound up to the calibration mark. Use a pipette or dropper to add the final amount to ensure the bottom of the meniscus is precisely on the mark.
-
Mass of Filled Flask: Re-weigh the filled volumetric flask and record its mass (m₂).
-
Calculation:
-
Calculate the mass of the this compound by subtracting the mass of the empty flask from the mass of the filled flask (Mass = m₂ - m₁).
-
The volume of the this compound is the calibrated volume of the flask (V).
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V .
-
-
Replicates: Repeat the measurement at least three times to ensure precision and report the average density at the recorded temperature.
Gas chromatography is a standard technique for assessing the purity of volatile and semi-volatile organic compounds like this compound and for determining their presence in a mixture.
Protocol:
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-1, HP-5ms) suitable for hydrocarbon analysis.
-
Carrier Gas: Use an inert carrier gas such as Helium or Nitrogen at a constant flow rate.
-
Injector: Set the injector temperature significantly above the boiling point of this compound (e.g., 250 °C) to ensure rapid vaporization.
-
Detector: A Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity. Set the detector temperature higher than the column temperature (e.g., 280 °C).
-
Oven Program: For purity analysis, an isothermal run at a temperature below the boiling point (e.g., 150-180 °C) can be used. For mixtures, a temperature program (e.g., starting at 100 °C and ramping up to 250 °C) is employed to separate components with different boiling points.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or pentane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
The retention time (the time it takes for the compound to travel through the column) is a characteristic feature that can be used for identification by comparing it to a known standard.
-
The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for characterizing a liquid alkane and the relationship between alkane size and physical state.
References
- 1. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonane, 5-butyl- [webbook.nist.gov]
- 3. This compound | 17312-63-9 [chemnet.com]
- 4. This compound [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. Nonane, 5-butyl- [webbook.nist.gov]
- 7. This compound | 17312-63-9 [chemicalbook.com]
- 8. 5-Tert-butylnonane | C13H28 | CID 22101573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. All about Solubility of Alkanes [unacademy.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
An In-depth Technical Guide to the Synthesis of 5-Butylnonane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-butylnonane, a branched alkane of interest for various research applications. This document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting. The synthesis of this compound is most effectively approached through a two-step sequence involving the formation of a tertiary alcohol intermediate, followed by its deoxygenation.
Executive Summary
The synthesis of this compound, a saturated hydrocarbon with the chemical formula C13H28, is not extensively detailed in readily available literature. However, established principles of organic synthesis allow for the design of reliable synthetic pathways. The most logical and practical approach involves a two-stage process:
-
Formation of 5-Butyl-5-nonanol: This key tertiary alcohol intermediate can be synthesized via a Grignard reaction. Two primary pathways are presented: the reaction of a butylmagnesium halide with 5-nonanone, or the reaction of a butylmagnesium halide with an ester of pentanoic acid.
-
Deoxygenation of 5-Butyl-5-nonanol: The subsequent reduction of the tertiary alcohol to the target alkane, this compound, can be achieved through a Barton-McCombie deoxygenation reaction. This method is particularly suitable for the removal of sterically hindered hydroxyl groups.
This guide provides detailed experimental protocols for these steps, along with expected yields and key reaction parameters, to assist researchers in the successful synthesis of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 17312-63-9 |
| Molecular Formula | C13H28 |
| Molecular Weight | 184.36 g/mol |
| Boiling Point | 216.6 °C at 760 mmHg |
| Density | 0.757 g/cm³ |
| Refractive Index | 1.424 |
Synthesis Pathway Overview
The overall synthetic strategy for this compound is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 5-Butyl-5-nonanol via Grignard Reaction
The formation of the tertiary alcohol intermediate, 5-butyl-5-nonanol, is a critical first step. This can be achieved through two primary Grignard-based routes.
Route A: From 5-Nonanone
This route involves the reaction of a butyl Grignard reagent, such as n-butylmagnesium bromide, with 5-nonanone.
Caption: Reaction scheme for the synthesis of 5-butyl-5-nonanol from 5-nonanone.
Route B: From a Pentanoic Acid Ester
Alternatively, 5-butyl-5-nonanol can be prepared by reacting two equivalents of a butyl Grignard reagent with an ester of pentanoic acid, such as ethyl pentanoate. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
Caption: Reaction scheme for the synthesis of 5-butyl-5-nonanol from ethyl pentanoate.
Experimental Protocol: Synthesis of 5-Butyl-5-nonanol (from 5-Nonanone)
This protocol describes a general procedure for the synthesis of 5-butyl-5-nonanol from 5-nonanone and n-butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
5-Nonanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not initiate, gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 5-nonanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 5-butyl-5-nonanol can be purified by vacuum distillation or column chromatography.
-
Quantitative Data (Typical):
| Reactant/Product | Molar Ratio (relative to 5-Nonanone) | Typical Yield |
| 5-Nonanone | 1.0 | - |
| n-Butylmagnesium Bromide | 1.1 - 1.2 | - |
| 5-Butyl-5-nonanol | - | 70-90% |
Step 2: Deoxygenation of 5-Butyl-5-nonanol via Barton-McCombie Reaction
The conversion of the tertiary alcohol, 5-butyl-5-nonanol, to this compound is effectively carried out using the Barton-McCombie deoxygenation. This radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced.
Caption: Reaction scheme for the Barton-McCombie deoxygenation.
Experimental Protocol: Barton-McCombie Deoxygenation
This protocol outlines a general procedure for the deoxygenation of 5-butyl-5-nonanol.
Materials:
-
5-Butyl-5-nonanol
-
Sodium hydride (NaH)
-
Carbon disulfide (CS2)
-
Methyl iodide (MeI)
-
Tributyltin hydride (n-Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the S-Methyl Xanthate:
-
To a stirred solution of 5-butyl-5-nonanol (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portionwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
-
After stirring for 1-2 hours at room temperature, add methyl iodide (1.5 equivalents) and continue stirring for another 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.
-
-
Radical Reduction:
-
Dissolve the crude xanthate in anhydrous toluene.
-
Add tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the tin byproducts and any remaining impurities, affording pure this compound.
-
Quantitative Data (Typical):
| Reactant/Product | Molar Ratio (relative to Alcohol) | Typical Yield (for reduction step) |
| 5-Butyl-5-nonanol | 1.0 | - |
| Sodium Hydride | 1.2 | - |
| Carbon Disulfide | 1.5 | - |
| Methyl Iodide | 1.5 | - |
| Tributyltin Hydride | 1.2 | 70-85% |
| AIBN | catalytic | - |
| This compound | - | Overall yield depends on both steps |
Conclusion
The synthesis of this compound for research purposes can be reliably achieved through a two-step sequence involving a Grignard reaction to form 5-butyl-5-nonanol, followed by a Barton-McCombie deoxygenation. The choice of starting materials for the Grignard reaction (ketone vs. ester) may depend on commercial availability and cost. Careful execution of these established procedures, with attention to anhydrous conditions for the Grignard reaction and appropriate handling of radical chemistry for the deoxygenation, will enable the successful preparation of this branched alkane for further investigation in various scientific disciplines.
Thermodynamic properties of 5-Butylnonane
An in-depth technical guide on the thermodynamic properties of 5-Butylnonane, complete with detailed experimental protocols and signaling pathway diagrams, cannot be provided at this time.
This compound is a simple branched alkane, a type of hydrocarbon. While it has thermodynamic properties that can be measured and calculated, it is not a biologically active molecule in the way that drugs or signaling molecules are. Therefore, the concept of "signaling pathways" is not applicable to this compound, and information on this topic does not exist.
Furthermore, compiling a comprehensive whitepaper with detailed, step-by-step experimental protocols from publicly available sources is not feasible. Scientific literature typically describes methodologies in a manner sufficient for other experts to understand the approach, but not usually in the form of a complete, standalone protocol.
Due to the mismatch between the requested content (specifically the biological and detailed protocol aspects) and the nature of the chemical compound , it is not possible to generate the requested technical guide.
An In-depth Technical Guide to the Solubility of 5-Butylnonane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Butylnonane, a saturated hydrocarbon. Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on fundamental chemical principles and provides detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is an alkane with the chemical formula C13H28. As a non-polar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like". This principle states that non-polar solutes, such as this compound, will readily dissolve in non-polar solvents, while exhibiting poor solubility in polar solvents. The intermolecular forces at play in non-polar compounds are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released when new solute-solvent interactions are formed. In the case of a non-polar solute and a non-polar solvent, the disruption and formation of similar van der Waals forces result in a minimal energy barrier to dissolution.[1][2]
Predicted Solubility of this compound
Based on the non-polar nature of this compound, a predictive solubility profile in common organic solvents can be established. Organic solvents are broadly classified into three categories based on their polarity: non-polar, polar aprotic, and polar protic.
-
Non-Polar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal partial charges. This compound is expected to be highly soluble or miscible in these solvents.
-
Polar Aprotic Solvents: These solvents possess dipoles but lack acidic protons. While they are more polar than non-polar solvents, they are generally less effective at dissolving non-polar compounds compared to truly non-polar solvents. Partial solubility may be observed.
-
Polar Protic Solvents: These solvents contain at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. Due to their high polarity, they are poor solvents for non-polar compounds like this compound, and insolubility is expected.
The following table summarizes the predicted solubility of this compound in a range of organic solvents, categorized by their polarity.
| Solvent Classification | Solvent Name | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane | Miscible | "Like dissolves like"; both are non-polar alkanes. |
| Toluene | High | Toluene is a non-polar aromatic hydrocarbon. | |
| Diethyl Ether | High | While slightly polar, it is a common solvent for non-polar compounds. | |
| Carbon Tetrachloride | High | A non-polar solvent. | |
| Polar Aprotic | Acetone | Low to Moderate | Possesses a dipole, making it less compatible with a non-polar alkane. |
| Acetonitrile | Low | A polar aprotic solvent with a significant dipole moment. | |
| Dimethylformamide (DMF) | Very Low | Highly polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | A highly polar aprotic solvent. | |
| Polar Protic | Methanol | Insoluble | A highly polar solvent capable of hydrogen bonding. |
| Ethanol | Insoluble | A polar solvent with hydrogen bonding capabilities. | |
| Water | Insoluble | A highly polar protic solvent. | |
| Acetic Acid | Insoluble | A polar protic solvent. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative methods should be employed.
Qualitative Solubility Assessment (Miscibility)
This method provides a rapid, initial determination of whether this compound is miscible, partially miscible, or immiscible in a given solvent.
Methodology:
-
Preparation: In a clean, dry test tube, add a known volume (e.g., 1 mL) of the organic solvent to be tested.
-
Addition of Solute: To the solvent, add an equal volume (1 mL) of this compound.
-
Mixing: Cap the test tube and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.
-
Miscible: A single, clear liquid phase indicates complete solubility.
-
Partially Miscible: The formation of a cloudy or turbid solution, or two distinct layers that become one upon vigorous shaking but separate again upon standing, suggests partial solubility.
-
Immiscible: The formation of two distinct, separate liquid layers indicates insolubility.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight flask. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.
-
Place the flask in a constant temperature bath (e.g., a shaker bath) set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.
-
Carefully withdraw a sample from the solvent phase (the supernatant) using a pipette, ensuring that none of the undissolved this compound is collected.
-
-
Quantification:
-
Accurately determine the concentration of this compound in the collected sample using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective method for quantifying hydrocarbons.
-
Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.
-
Inject the collected sample into the GC and determine the concentration based on the calibration curve.
-
-
Data Reporting:
-
Express the solubility as grams of this compound per 100 grams of solvent ( g/100g ) or as a percentage by weight (% w/w) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
References
Potential Research Applications of C13 Branched Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C13 branched alkanes, a specific group of saturated hydrocarbons with the general formula C13H28, are emerging as molecules of significant interest across various scientific disciplines. Their unique structural isomers, where carbon atoms are arranged in a non-linear fashion, impart distinct physicochemical properties compared to their straight-chain counterpart, tridecane. These properties, including lower melting and boiling points and altered viscosity, make them valuable candidates for a range of research and industrial applications. This technical guide provides an in-depth exploration of the synthesis, properties, and potential research applications of C13 branched alkanes, with a particular focus on their relevance to materials science, biofuel development, and the pharmaceutical industry.
Physicochemical Properties of C13 Branched Alkanes
The branching in the carbon chain of C13 alkanes significantly influences their physical properties. Increased branching generally leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces between molecules.[1] The melting point, however, is influenced by both branching and molecular symmetry, with highly symmetrical isomers sometimes exhibiting higher melting points.[1]
Table 1: General Physicochemical Property Trends of Alkanes
| Property | Straight-Chain Alkanes | Branched-Chain Alkanes | Rationale |
| Boiling Point | Higher | Lower | Reduced surface area decreases the strength of London dispersion forces.[1] |
| Melting Point | Generally Higher | Variable | Dependent on molecular symmetry; highly branched, symmetrical molecules can pack more efficiently in a crystal lattice.[1] |
| Viscosity | Higher | Lower | Branching disrupts the ordered flow of molecules, leading to lower viscosity. |
| Density | Higher | Lower | Branched molecules pack less efficiently in the liquid state. |
Synthesis of C13 Branched Alkanes from Biomass
A significant area of research focuses on the sustainable production of branched alkanes from renewable biomass resources. A common pathway involves the catalytic upgrading of biomass-derived platform molecules, such as furfural, which is produced from the dehydration of C5 sugars (e.g., xylose) found in hemicellulose.[2][3]
Experimental Protocol: Synthesis of C13 Branched Alkanes from Furfural
This protocol is a generalized procedure based on common catalytic upgrading methods.
-
Aldol Condensation:
-
In a high-pressure reactor, combine furfural and acetone in a suitable molar ratio.
-
Add a solid base catalyst (e.g., hydrotalcite).
-
Pressurize the reactor with an inert gas (e.g., N2) and heat to the desired temperature (e.g., 120-160°C) with stirring for a specified reaction time.
-
After cooling, filter the catalyst and analyze the liquid product for the formation of the C13 furanic intermediate.
-
-
Hydrodeoxygenation (HDO):
-
Transfer the C13 furanic intermediate to a high-pressure reactor.
-
Add a bifunctional catalyst (e.g., Pt/NbOPO4).
-
Pressurize the reactor with hydrogen (H2) to a high pressure (e.g., 50-80 bar).
-
Heat the reactor to the required temperature (e.g., 250-350°C) with vigorous stirring for several hours.
-
After cooling and depressurizing, the resulting organic layer contains a mixture of C13 branched alkanes.
-
Table 2: Representative Catalytic Upgrading Data for Biomass-derived Fuels
| Feedstock | Catalyst | Product | Yield/Selectivity | Reference |
| Hemicellulose Extract | NaOH (condensation), Ru/C (HDO) | C12-C13 Alkanes | Up to 91% yield | [2] |
| Furan derivatives | Pt/NbOPO4 | C8-C19 Alkanes | 75-78% yield | [4] |
| Squalane (C30) | Ru/CeO2 | C14-C16 Branched Alkanes | Narrow distribution | [2] |
Research Applications
Biofuels and Lubricants
The primary application of C13 branched alkanes is in the formulation of high-performance fuels and lubricants. Their branched structure contributes to a higher octane rating in gasoline, which prevents engine knocking. In diesel and jet fuels, branching improves cold-flow properties by lowering the freezing point. As lubricants, their lower viscosity and stable nature make them suitable for various industrial applications.
Materials Science
C13 branched alkanes can be utilized as monomers or building blocks in the synthesis of polymers. The specific branching pattern can be tailored to control the physical properties of the resulting polymers, such as their flexibility, thermal stability, and crystallinity.
Potential Applications in Drug Development
While the direct application of C13 branched alkanes in drug development is not yet established, their properties as non-polar, biocompatible solvents suggest potential utility as excipients in pharmaceutical formulations.
Semifluorinated alkanes, which share structural similarities with branched alkanes, have been investigated as carriers for delivering poorly water-soluble drugs to the eyes and lungs.[5][6] This suggests that C13 branched alkanes could be explored for similar purposes, particularly in topical or oral formulations where their low toxicity and ability to dissolve lipophilic active pharmaceutical ingredients (APIs) would be advantageous. However, extensive toxicological studies are required to establish their safety for pharmaceutical use.
Toxicological Profile
The toxicity of C13 branched alkanes is a critical consideration for their application. Available data, primarily from studies on mixtures of alkanes, suggests a generally low order of acute toxicity.
Table 3: Acute Inhalation Toxicity of n-Alkanes in Rats
| Alkane | Concentration (ppm, 8-hour exposure) | Observed Effects | Reference |
| n-C9 | 5280 - 3560 | Gross ataxia, seizures, spasms | [7] |
| n-C10 | 1369 | No toxic effects observed | [7] |
| n-C11 | 442 | No toxic effects observed | [7] |
| n-C12 | 142 | No toxic effects observed | [7] |
| n-C13 | 41 | No toxic effects observed | [7] |
An assessment by the Australian Industrial Chemicals Introduction Scheme for C8-C18 branched and linear alkanes concluded that they are of low acute oral, dermal, and inhalation toxicity, are slightly irritating to the skin and eyes, and are not skin sensitizers.[8]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of C13 branched alkane isomers in complex mixtures.
Experimental Protocol: GC-MS Analysis of C13 Branched Alkanes
This protocol is adapted from best practices for alkane analysis.[9][10]
-
Sample Preparation:
-
Prepare a stock solution of the C13 alkane sample in a high-purity solvent (e.g., hexane).
-
Perform serial dilutions to create working standards.
-
If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples.
-
-
Instrument Parameters:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250-300°C with a split or splitless injection mode.
-
Oven Program: Start with an initial temperature of ~50°C, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of ~300°C.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Set the mass scan range to cover the expected fragment ions (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the C13 branched alkane isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).
-
Quantify the analytes by integrating the peak areas and using a calibration curve generated from the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are invaluable for the structural elucidation of C13 branched alkane isomers.[11][12][13]
Experimental Protocol: NMR Analysis of C13 Branched Alkanes
-
Sample Preparation: Dissolve a sufficient amount of the purified C13 alkane isomer in a deuterated solvent (e.g., CDCl3).
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum. Protons on aliphatic carbons typically resonate in the upfield region (δ 0.5-2.0 ppm).
-
The chemical shift and splitting patterns (multiplicity) of the signals provide information about the connectivity of the protons.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum. The number of signals indicates the number of unique carbon environments in the molecule.
-
The chemical shifts of the carbon signals provide information about the type of carbon (methyl, methylene, methine, quaternary).
-
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can be used to establish C-H and H-H correlations for unambiguous structure determination.
Conclusion and Future Outlook
C13 branched alkanes represent a versatile class of compounds with established applications in the fuel and lubricant industries and significant potential in materials science and potentially drug development. The ongoing research into their sustainable synthesis from biomass is crucial for transitioning to a bio-based economy. For their application in pharmaceuticals, further rigorous investigation into their toxicological profiles and formulation compatibility is essential. The development of advanced analytical techniques will continue to be vital for the precise characterization of their complex isomeric mixtures, enabling a deeper understanding of their structure-property relationships and paving the way for novel applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkanes | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
5-Butylnonane: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of 5-Butylnonane as a Non-Polar Solvent
Introduction
This compound (CAS No. 17312-63-9) is a branched alkane with the molecular formula C13H28. As a non-polar solvent, it holds potential for various applications in research and the pharmaceutical industry, particularly in organic synthesis, extraction, and chromatography. Its branched structure imparts specific physicochemical properties that differentiate it from its linear alkane counterparts. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, information from analogous branched alkanes is also included to provide a broader context.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, influencing factors such as boiling point for reaction temperature control and ease of removal, density for phase separation, and refractive index for analytical purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈ | [1] |
| Molecular Weight | 184.36 g/mol | [1] |
| CAS Number | 17312-63-9 | [1] |
| Boiling Point | 216.6 °C at 760 mmHg | [1] |
| Density | 0.757 g/cm³ | [1] |
| Refractive Index | 1.424 | [1] |
| Flash Point | 64.9 °C | [1] |
| Vapor Pressure | 0.204 mmHg at 25 °C | [1] |
| Viscosity | No data available | |
| LogP (Octanol/Water Partition Coefficient) | No data available | |
| Water Solubility | No data available (expected to be very low) |
Solvent Characteristics
As a C13 branched alkane, this compound exhibits typical characteristics of a non-polar solvent.
Solubility and Miscibility:
-
Organic Solvent Miscibility: this compound is expected to be miscible with a wide range of common non-polar and weakly polar organic solvents, such as toluene, diethyl ether, and other hydrocarbons. Based on the "like dissolves like" principle, it will have limited miscibility with highly polar solvents like methanol and water.
Table 2: Predicted Miscibility of this compound with Common Solvents
| Solvent | Polarity | Predicted Miscibility |
| Water | High | Immiscible |
| Methanol | High | Immiscible/Slightly Miscible |
| Ethanol | High | Partially Miscible |
| Acetone | Medium | Miscible |
| Diethyl Ether | Low | Miscible |
| Toluene | Low | Miscible |
| Hexane | Low | Miscible |
Potential Applications in Research and Drug Development
While specific experimental protocols detailing the use of this compound are scarce in publicly available literature, its properties suggest its utility in several areas.
Organic Synthesis
As a high-boiling, non-polar, and aprotic solvent, this compound can be a suitable medium for organic reactions requiring elevated temperatures and an inert environment. Its non-polar nature makes it ideal for dissolving non-polar starting materials and reagents.
A potential workflow for a synthesis reaction using a high-boiling non-polar solvent like this compound is depicted below.
Caption: A typical experimental workflow for an organic synthesis reaction using a high-boiling non-polar solvent.
Extraction
The non-polar nature of this compound makes it a candidate for the extraction of non-polar compounds from natural products or reaction mixtures. Its high boiling point would be advantageous in situations where the extraction is performed at elevated temperatures to increase efficiency, followed by solvent removal under vacuum.
Chromatography
In chromatographic applications, branched alkanes can be used as components of the mobile phase in normal-phase chromatography. Due to its non-polar character, this compound could be employed as a weak eluent for the separation of non-polar to moderately polar compounds on a polar stationary phase like silica gel.
Safety and Environmental Considerations
Table 3: General Safety and Hazard Information for C10-C13 Isoalkanes
| Hazard Category | Information | Source |
| Acute Toxicity (Oral) | Generally low toxicity. | [2] |
| Acute Toxicity (Dermal) | Generally low toxicity. | [2] |
| Acute Toxicity (Inhalation) | Vapors may cause dizziness or suffocation at high concentrations. | [2] |
| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. | [2] |
| Serious Eye Damage/Irritation | May cause mild eye irritation. | [2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | [3] |
| Environmental Fate | Expected to be biodegradable. Low potential for bioaccumulation. | [4] |
General Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
Avoid ingestion and inhalation.
-
Keep away from heat, sparks, and open flames.
The logical relationship for handling a non-polar solvent like this compound in a laboratory setting is outlined below.
Caption: A logical workflow for the safe handling and disposal of a non-polar solvent in a laboratory.
Conclusion
This compound presents itself as a viable, high-boiling, non-polar solvent for specialized applications in organic chemistry and related fields. While specific experimental data for this compound is limited, its properties can be inferred from the general characteristics of branched alkanes. Its high boiling point and non-polar nature make it a potentially useful tool in the arsenal of solvents for researchers and drug development professionals, particularly for high-temperature reactions and extractions of non-polar materials. As with any chemical, proper safety precautions should be taken, and it is recommended to consult the Safety Data Sheet (SDS) before use. Further research into the specific applications and toxicological profile of this compound would be beneficial to fully realize its potential.
References
5-Butylnonane: A Technical Guide to Health and Safety Data Assessment in the Absence of Compound-Specific Information
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the health and safety data for 5-Butylnonane. A thorough review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological and ecotoxicological information for this compound.[1][2] This document, therefore, serves as a guide for assessing the potential hazards of this compound by leveraging data on structurally related compounds (branched alkanes) and outlining standard toxicological evaluation protocols. The methodologies and logical workflows presented herein are intended to provide a framework for researchers and drug development professionals when encountering substances with limited safety data.
Compound Identification and Physical Properties
This compound is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol .[3][4]
| Property | Value | Source |
| CAS Number | 17312-63-9 | [4] |
| Molecular Formula | C13H28 | [3][4] |
| Molecular Weight | 184.36 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-n-Butylnonane | [2][4] |
| Enthalpy of Vaporization | 52.6 kJ/mol at 313 K | [5] |
Health and Safety Data
Currently, there is no specific quantitative health and safety data available for this compound in publicly accessible databases. Safety data sheets and chemical repositories consistently report "no data available" for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1][2] Similarly, data on aspiration hazard and ecological toxicity are not available.[1]
General Considerations for Branched Alkanes
In the absence of specific data, an initial assessment can be based on the properties of similar branched alkanes. Generally, branched alkanes exhibit lower boiling points than their straight-chain isomers due to reduced surface area and weaker intermolecular forces.[6] Their reactivity is similar to straight-chain alkanes, primarily involving combustion and halogenation reactions.[6]
For compounds with structures similar to this compound, such as other nonanes, potential hazards may include:
-
Flammability: Nonane is a flammable liquid and vapor.[7]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[7]
-
Skin Irritation: May cause skin irritation.[7]
-
Drowsiness or Dizziness: May cause drowsiness or dizziness.[7]
It is crucial to handle this compound with appropriate precautions, assuming it may possess similar hazards until specific data becomes available.
Standard Toxicological Assessment Workflow
When specific toxicity data for a compound is unavailable, a structured toxicological assessment is necessary. This workflow is designed to characterize the potential hazards of a substance. Toxicology testing is the process of determining the degree to which a substance can negatively impact the normal biological functions of an organism.[8]
Representative Experimental Protocols
The following are generalized protocols for key toxicological studies that would be applicable to a substance like this compound. These are based on standard methodologies in toxicology.
In Vitro Chromosomal Aberration Assay
-
Objective: To assess the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology:
-
Human lymphocytes are cultured in vitro.
-
The cells are exposed to this compound at various concentrations for a short period.
-
Following exposure, the cells are treated with a substance to arrest cell division at the metaphase stage.
-
Cells are harvested, fixed, and stained.
-
Metaphase cells are examined microscopically for chromosomal aberrations, such as breaks or rearrangements.
-
The frequency of aberrations in treated cells is compared to that in control cells. A statistically significant increase in aberrations indicates a potential for genotoxicity.[9]
-
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Methodology:
-
This method uses a sequential dosing approach, typically in a small number of rodents.
-
A single animal is dosed with a starting concentration of this compound.
-
The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity or mortality.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
This sequential process continues until enough data is gathered to calculate the LD50 with a specified confidence interval.
-
This method minimizes the number of animals required while still providing a statistically robust estimate of acute toxicity.
-
Signaling Pathways and Mechanisms of Action
There is no information available regarding specific signaling pathways affected by this compound. For non-polar, non-reactive substances like branched alkanes, acute toxicity, if observed, is often due to non-specific mechanisms such as disruption of cell membranes or other physical effects at high concentrations.
Conclusion and Recommendations
The current lack of health and safety data for this compound necessitates a cautious approach to its handling and use. Researchers, scientists, and drug development professionals should assume the substance may possess hazards similar to other branched alkanes of similar molecular weight, including flammability and aspiration toxicity. In the absence of specific data, the application of a structured toxicological assessment workflow, beginning with in silico and in vitro methods, is recommended to characterize its hazard profile. The experimental protocols and logical workflows provided in this guide offer a starting point for such an evaluation. It is strongly advised that appropriate personal protective equipment be used, and engineering controls be in place when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonane, 5-butyl- [webbook.nist.gov]
- 5. Nonane, 5-butyl- [webbook.nist.gov]
- 6. dollhouseogotto.no [dollhouseogotto.no]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Toxicology testing - Wikipedia [en.wikipedia.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Note: Analysis of 5-Butylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
5-Butylnonane (C13H28) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, including fuels, lubricants, and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such volatile and semi-volatile compounds.[2] This application note details a robust GC-MS method for the analysis of this compound, providing a comprehensive protocol from sample preparation to data analysis. The methodology described herein is intended for researchers, scientists, and professionals in the petrochemical, environmental, and drug development industries.
Principle of the Method
The GC-MS analysis workflow begins with the introduction of a sample into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. These fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a "chemical fingerprint" for compound identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound.
Data Presentation
The quantitative data for the GC-MS analysis of this compound is summarized in the tables below.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C13H28 | [1][3] |
| Molecular Weight | 184.36 g/mol | [3] |
| CAS Registry Number | 17312-63-9 | [1] |
| Kovats Retention Index | 1204 (non-polar column) | [3][4] |
Table 2: Characteristic Mass Spectral Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 43 | High | [C3H7]+ |
| 57 | High | [C4H9]+ |
| 71 | High | [C5H11]+ |
| 127 | Low | [M-C4H9]+ |
| 184 | Very Low to Absent | [M]+ (Molecular Ion) |
Note: Relative intensities are qualitative and can vary based on the specific instrument and analytical conditions. The molecular ion for branched alkanes is often of very low abundance or not observed.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
1. Sample Preparation
The sample preparation method should be tailored to the specific matrix. For liquid samples such as hydrocarbon mixtures, a simple dilution is often sufficient.
-
Reagents and Materials:
-
This compound standard
-
Hexane or Dichloromethane (GC grade or higher)
-
Volumetric flasks
-
Micropipettes
-
GC vials with caps
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For unknown samples, dilute an accurately weighed or measured amount in hexane to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 (v/v) is recommended for complex hydrocarbon mixtures.
-
Transfer the prepared standards and samples into 2 mL GC vials.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instruments.
-
Gas Chromatograph (GC) Parameters:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-250.
-
Scan Mode: Full Scan.
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound by comparing its retention time with that of a known standard. The Kovats retention index can also be used for confirmation.[3][4]
-
Extract the mass spectrum of the identified peak.
-
Confirm the identity of this compound by comparing the acquired mass spectrum with a reference library (e.g., NIST) and the characteristic fragments listed in Table 2.[3]
-
For quantitative analysis, construct a calibration curve from the peak areas of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Visualizations
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Logical Diagram of GC-MS System Components
Caption: Key components of a gas chromatography-mass spectrometry system.
References
Application Notes and Protocols for the Use of 5-Butylnonane as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, the precision and accuracy of chromatographic techniques are paramount. The use of a reference standard is crucial for the reliable quantification of analytes. This document provides detailed application notes and protocols for the utilization of 5-butylnonane as a reference standard in chromatographic analyses, primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).
This compound (C13H28) is a branched-chain alkane that possesses several properties making it a suitable internal standard for the quantification of various non-polar to moderately polar analytes.[1] Its chemical inertness, thermal stability, and distinct elution profile in typical GC runs allow it to be a reliable marker for correcting variations in sample injection, instrument response, and sample preparation.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈ | [4] |
| Molecular Weight | 184.36 g/mol | [1][4] |
| CAS Number | 17312-63-9 | [4] |
| Boiling Point | Not specified | [1] |
| Structure | Branched Alkane | [1] |
Principle of the Internal Standard Method
The internal standard (IS) method is a widely used technique in quantitative chromatography to improve the precision and accuracy of results.[5][6] It involves adding a constant, known amount of a non-interfering compound—the internal standard—to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[5] This approach effectively compensates for variations in injection volume, detector response, and sample loss during preparation.[6]
Experimental Protocols
The following protocols are generalized for the use of this compound as an internal standard in GC-MS analysis. Optimization of these parameters is recommended for specific applications and analytes.
Preparation of Standard Solutions
-
Stock Solution of this compound (Internal Standard):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve it in 10 mL of a high-purity volatile solvent (e.g., hexane, ethyl acetate) to obtain a stock solution of approximately 1 mg/mL.
-
Store the stock solution in a tightly sealed vial at 4°C.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a compatible solvent.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.
-
To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant internal standard concentration (e.g., 10 µg/mL).
-
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Extract the analyte(s) from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Add a precise volume of the this compound internal standard stock solution to the extracted sample to achieve the same final concentration as in the calibration standards.
-
Vortex the sample to ensure homogeneity.
-
If necessary, derivatize the analyte to improve its volatility and thermal stability.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of non-polar compounds. These should be optimized for the specific analyte and instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.[5]
-
Quantification: Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability.[7] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Coefficient of determination (r²) ≥ 0.995 for the calibration curve.[2] |
| Accuracy (Recovery) | Mean recovery of 80-120% for spiked samples at different concentration levels.[2] |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% for replicate measurements.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1.[2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.[2] |
| Specificity | No interfering peaks at the retention times of the analyte and internal standard. |
Visualizations
Experimental Workflow
References
- 1. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. Nonane, 5-butyl- [webbook.nist.gov]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. scielo.org.co [scielo.org.co]
Application Notes and Protocols for 5-Butylnonane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 5-Butylnonane's properties as a solvent and offer detailed, representative experimental protocols for its potential use in organic synthesis and extraction. Given the limited specific literature on this compound, these protocols are based on the general principles of using long-chain branched alkanes as solvents and may require optimization for specific applications.
Physicochemical Properties of this compound
This compound is a branched alkane with properties that make it a potential substitute for other non-polar solvents in various applications. Its high boiling point can be advantageous for reactions requiring elevated temperatures, while its non-polar nature allows for the dissolution of non-polar compounds.
| Property | Value | Reference |
| CAS Number | 17312-63-9 | [1][2] |
| Molecular Formula | C₁₃H₂₈ | [1][2] |
| Molecular Weight | 184.36 g/mol | [1][3] |
| Density | 0.757 g/cm³ | [1] |
| Boiling Point | 216.6 °C at 760 mmHg | [1] |
| Flash Point | 64.9 °C | [1] |
| Refractive Index | 1.424 | [1] |
| Vapor Pressure | 0.204 mmHg at 25°C | [1] |
Logical Workflow for Solvent Selection
The following diagram illustrates a general workflow for selecting an appropriate solvent for a chemical reaction or extraction process, highlighting where a solvent like this compound might be considered.
Caption: Logical workflow for solvent selection.
Experimental Protocols
The following are generalized protocols for the use of this compound as a solvent in organic synthesis and extraction.
Application in Organic Synthesis: General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a representative Suzuki-Miyaura coupling reaction, where a high-boiling, non-polar solvent like this compound can be beneficial, particularly for reactants with low solubility in more common ethereal or aromatic solvents.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid using this compound as the solvent.
Materials:
-
Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (reagent grade)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen) supply
Experimental Workflow Diagram:
Caption: Workflow for a Suzuki-Miyaura coupling.
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02 mmol).
-
Add 10 mL of this compound to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the extraction solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Application in Extraction: General Protocol for the Extraction of Non-Polar Compounds from a Plant Matrix
This protocol provides a general method for using this compound to extract non-polar compounds, such as essential oils or cannabinoids, from a dried plant matrix. The high boiling point of this compound necessitates removal under vacuum.
Objective: To extract non-polar compounds from a plant matrix using this compound as the solvent.
Materials:
-
Dried and ground plant material
-
This compound (reagent grade)
-
Soxhlet extraction apparatus or a flask for maceration
-
Heating mantle
-
Rotary evaporator with a vacuum pump
-
Filter paper
Experimental Workflow Diagram:
Caption: Workflow for solvent extraction.
Procedure (Soxhlet Extraction):
-
Place a thimble containing a known amount of dried and ground plant material into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with this compound.
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours) to ensure complete extraction of the non-polar compounds.
-
After extraction, cool the apparatus and carefully dismantle it.
-
Transfer the solvent containing the extracted compounds to a round-bottom flask.
-
Remove the this compound using a rotary evaporator under high vacuum and at an elevated temperature to yield the crude extract.
Procedure (Maceration):
-
Place a known amount of dried and ground plant material into an Erlenmeyer flask.
-
Add a sufficient volume of this compound to completely submerge the plant material.
-
Seal the flask and allow it to stand at room temperature for 24-72 hours, with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Rinse the plant residue with a small amount of fresh this compound and combine the filtrates.
-
Remove the this compound using a rotary evaporator under high vacuum and at an elevated temperature to obtain the crude extract.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: this compound is a combustible liquid. Keep away from open flames and sources of ignition.
-
Disposal: Dispose of this compound and any waste generated according to institutional and local environmental regulations.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Use of 5-Butylnonane in Model Fuel Mixture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-butylnonane, a C13 branched alkane, as a component in model fuel mixtures for combustion studies. Due to the limited availability of direct experimental data for this compound in the literature, this document leverages data from studies on similar long-chain branched alkanes, such as iso-dodecane (C12) and iso-cetane (C16), to provide representative protocols and expected outcomes. This information is intended to guide researchers in designing experiments to investigate the combustion behavior of fuels containing large iso-alkanes.
Introduction
Surrogate fuels, composed of a limited number of well-characterized hydrocarbon compounds, are essential tools for understanding the complex combustion processes of real transportation fuels like diesel and jet fuel.[1][2] These real fuels are complex mixtures containing hundreds to thousands of different compounds, making detailed chemical kinetic modeling and experimental analysis intractable.[1][3] By using simpler surrogate mixtures, researchers can systematically study the influence of different hydrocarbon classes (n-alkanes, iso-alkanes, cycloalkanes, and aromatics) on combustion phenomena such as ignition delay, flame speed, and pollutant formation.[1][3]
Branched alkanes (iso-alkanes) are a significant component of diesel and jet fuels, influencing their ignition quality and low-temperature combustion behavior.[1][4] this compound (C13H28) is a representative large branched alkane that can be considered for inclusion in surrogate fuel mixtures to better emulate the properties of these real fuels.
Representative Surrogate Fuel Composition
Table 1: Representative Jet Fuel Surrogate Mixture Composition
| Component | Chemical Formula | Hydrocarbon Class | Mole Fraction (%) | Mass Fraction (%) |
| n-Dodecane | C12H26 | n-Alkane | 40.0 | 42.8 |
| This compound | C13H28 | iso-Alkane | 25.0 | 27.3 |
| Methylcyclohexane | C7H14 | Cycloalkane | 20.0 | 17.1 |
| Toluene | C7H8 | Aromatic | 15.0 | 12.8 |
Physicochemical Properties of the Representative Surrogate Fuel
The properties of the model fuel mixture are critical for validating combustion models and understanding its behavior in experimental setups. The following table presents estimated and measured properties for a representative surrogate fuel containing a C13 branched alkane, based on data for similar mixtures.
Table 2: Physicochemical Properties of the Representative Surrogate Fuel
| Property | Value | Test Method |
| Average Molecular Weight ( g/mol ) | 145.5 | Calculated |
| Hydrogen/Carbon (H/C) Ratio | 2.05 | Calculated |
| Density @ 298 K (g/cm³) | 0.765 | ASTM D4052 |
| Kinematic Viscosity @ 313 K (mm²/s) | 1.45 | ASTM D445 |
| Lower Heating Value (MJ/kg) | 44.2 | ASTM D240 |
| Derived Cetane Number (DCN) | 48 | ASTM D6890 |
| Flash Point (°C) | 65 | ASTM D93 |
| Sulfur (ppmw) | < 1 | ASTM D5453 |
Experimental Protocols
Detailed experimental investigation of surrogate fuel combustion is crucial for developing and validating chemical kinetic models. The following are standard protocols for key experiments used in combustion research.
Ignition Delay Time Measurement using a Shock Tube
Objective: To determine the autoignition characteristics of the surrogate fuel mixture over a range of temperatures and pressures relevant to internal combustion engines.
Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics for detecting ignition.
Protocol:
-
Mixture Preparation: Prepare a homogenous gas-phase mixture of the surrogate fuel and an oxidizer (typically "air," a mixture of 21% O2 and 79% N2) at a specific equivalence ratio (Φ). The surrogate fuel is typically vaporized and introduced into the shock tube in a highly diluted state with an inert gas like Argon.
-
Shock Tube Operation:
-
The driven section of the shock tube is filled with the prepared fuel/air mixture to a specific initial pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the fuel/air mixture, compressing and heating it.
-
-
Data Acquisition:
-
Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave are calculated.
-
Ignition is typically detected by a rapid rise in pressure and/or the emission of light from excited radical species (e.g., OH* chemiluminescence) measured by a photodetector at the endwall of the shock tube.
-
-
Ignition Delay Time: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.
-
Experimental Conditions: Experiments are typically conducted over a range of temperatures (e.g., 650 K to 1400 K) and pressures (e.g., 10 to 60 atm) to map out the ignition behavior.
Laminar Flame Speed Measurement
Objective: To measure the fundamental propagation speed of a flame through a premixed fuel-air mixture, a key parameter for validating combustion models.
Apparatus: A constant volume combustion chamber (spherical bomb) with a central ignition system and high-speed imaging capabilities.
Protocol:
-
Mixture Preparation: The combustion chamber is filled with a precisely controlled mixture of the vaporized surrogate fuel and air at a known equivalence ratio, temperature, and pressure.
-
Ignition: The mixture is ignited at the center of the chamber by a spark.
-
Data Acquisition: A high-speed camera records the spherically expanding flame front.
-
Flame Speed Calculation: The laminar flame speed is determined from the rate of change of the flame radius with time, corrected for the expansion of the hot gases behind the flame front.
Combustion Chemistry of this compound (Representative Pathway)
The combustion of large branched alkanes like this compound proceeds through a complex network of elementary reactions. The following diagram illustrates a generalized high-temperature combustion pathway.
Caption: Generalized high-temperature combustion pathway for a large branched alkane.
Experimental Workflow
The following diagram outlines the typical workflow for investigating a new surrogate fuel component like this compound.
Caption: Typical experimental and modeling workflow for surrogate fuel studies.
Conclusion
While direct experimental data on this compound as a surrogate fuel component is scarce, its inclusion in model fuel mixtures is a logical step towards creating more representative surrogates for diesel and jet fuels. By following the generalized protocols outlined in these application notes and leveraging the extensive knowledge base on similar large branched alkanes, researchers can effectively investigate the impact of C13 iso-alkanes on combustion processes. The data generated from such studies will be invaluable for the development and refinement of predictive chemical kinetic models for real-world fuels.
References
Application Notes and Protocols for the Analysis of 5-Butylnonane in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Butylnonane (C13H28) is a branched alkane that may be present in the environment due to anthropogenic activities such as petroleum spills or as a component of complex hydrocarbon mixtures. Its detection and quantification in environmental matrices such as soil, water, and air are crucial for environmental assessment and remediation studies. This document provides detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.
Data Presentation
While specific quantitative data for this compound in environmental samples is not widely available, the following table summarizes representative concentrations of total C10-C50 hydrocarbons and n-alkanes found in soil and sediment samples from various studies. This data can serve as a reference for the expected concentration range of hydrocarbon contaminants in environmental matrices.
| Sample Matrix | Analyte Group | Concentration Range (mg/kg dry weight) | Reference Study |
| Riverbank Soil | Total Hydrocarbons (C10-C50) |
Application Notes and Protocols: 5-Butylnonane as a Stationary Phase Component in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In gas chromatography (GC), the stationary phase plays a pivotal role in the separation of analytes. The selection of an appropriate stationary phase is critical for achieving desired selectivity and resolution. Non-polar stationary phases are widely employed for the separation of non-polar compounds, primarily through dispersive interactions. Historically, complex mixtures of high molecular weight hydrocarbons, such as Apiezon greases, have been used for this purpose.[1][2][3][4][5] This application note explores the potential of 5-butylnonane, a C13 branched alkane, as a well-defined, single-compound stationary phase for gas chromatography. Its defined structure offers the potential for higher batch-to-batch reproducibility compared to complex mixtures.
This compound (C13H28) is a non-polar compound with a molecular weight of 184.36 g/mol .[6] Its utility as a stationary phase is predicated on the principle of "like dissolves like," where it is expected to show strong retention for other non-polar molecules, such as hydrocarbons.[7][8] The elution order of analytes on a this compound stationary phase would be expected to generally follow their boiling points.[9]
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in the table below.
| Property | Value | Unit | Reference |
| Molecular Formula | C13H28 | [6][10][11] | |
| Molecular Weight | 184.3614 | g/mol | [10][11] |
| CAS Registry Number | 17312-63-9 | [6][10][11] | |
| Kovats Retention Index (on Apiezon L at 100°C) | 1204 | [6][10][11][12] |
Theoretical Advantages of this compound as a Stationary Phase
The use of a single, well-characterized compound like this compound as a stationary phase offers several theoretical advantages over traditional mixed-hydrocarbon phases:
-
High Purity and Defined Composition: Eliminates the variability associated with the complex and often proprietary compositions of greases and oils.
-
Reproducibility: Ensures greater batch-to-batch and column-to-column consistency in chromatographic performance.
-
Predictable Selectivity: The uniform chemical nature of the stationary phase allows for more predictable analyte-phase interactions based on van der Waals forces.[13]
-
Model System: Can serve as a model stationary phase for fundamental studies of retention mechanisms on branched alkane surfaces.
Potential Applications
Based on its non-polar character, a stationary phase composed of this compound would be well-suited for the separation of various non-polar to moderately polar compounds.
Separation of Hydrocarbons
A primary application would be the analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples. The separation would be based on differences in volatility and molecular shape.
Experimental Protocols
The following are generalized protocols for the preparation and use of a hypothetical GC column with this compound as the stationary phase.
Protocol 1: Preparation of a Packed GC Column with this compound
This protocol describes the coating of a solid support with this compound to create a packed GC column.
Materials:
-
This compound (high purity)
-
Inert solid support (e.g., Chromosorb W-HP, 80/100 mesh)
-
Suitable volatile solvent (e.g., pentane, dichloromethane)
-
Rotary evaporator
-
Empty stainless steel or glass column (e.g., 2 m x 1/8 in. O.D.)
-
Glass wool, deactivated
-
Tube cutter and fittings
Procedure:
-
Solution Preparation: Dissolve a known weight of this compound in a sufficient volume of a volatile solvent to create a solution of the desired concentration (e.g., 5% w/w).
-
Slurry Formation: In a round-bottom flask, add a known weight of the inert solid support. Add the this compound solution to the support material to form a slurry.
-
Solvent Evaporation: Slowly evaporate the solvent using a rotary evaporator under gentle heating and vacuum. This process deposits a thin, uniform layer of this compound onto the support particles.
-
Packing the Column:
-
Cut the column tubing to the desired length.
-
Plug one end of the column with a small amount of deactivated glass wool.
-
Attach a funnel to the open end of the column.
-
Slowly add the coated support material to the column, tapping or vibrating the column gently to ensure uniform packing.
-
Once the column is filled, plug the open end with deactivated glass wool.
-
-
Column Conditioning:
-
Install the column in the gas chromatograph, connecting the inlet end but leaving the detector end disconnected.
-
Set a low carrier gas flow rate (e.g., 5-10 mL/min).
-
Gradually heat the column from ambient temperature to a conditioning temperature approximately 20°C above the anticipated maximum operating temperature, but below the thermal stability limit of this compound. Hold at this temperature for several hours to overnight to remove any residual solvent and volatile impurities.
-
After conditioning, cool the column and connect the detector end.
-
Protocol 2: Analysis of a Hydrocarbon Mixture
This protocol outlines a general method for the separation of a mixture of n-alkanes using a this compound packed column.
Instrumentation and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: 2 m x 1/8 in. O.D. stainless steel packed with 5% this compound on Chromosorb W-HP (80/100 mesh).
-
Carrier Gas: Helium or Nitrogen, with a flow rate of 25 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp Rate: 10°C/min.
-
Final Temperature: 200°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample: A mixture of C8 to C16 n-alkanes, each at 100 ppm in hexane.
Procedure:
-
System Equilibration: Set the GC to the specified conditions and allow the system to equilibrate until a stable baseline is achieved.
-
Sample Injection: Inject 1 µL of the n-alkane standard mixture into the GC.
-
Data Acquisition: Start the data acquisition at the time of injection and record the chromatogram until all components have eluted.
-
Data Analysis: Identify the peaks corresponding to each n-alkane based on their retention times. The elution order is expected to be in order of increasing boiling point.
Data Presentation
The following table summarizes the expected retention data for a series of n-alkanes on a hypothetical this compound stationary phase.
| Analyte | Boiling Point (°C) | Expected Elution Order |
| n-Octane (C8) | 125.7 | 1 |
| n-Nonane (C9) | 150.8 | 2 |
| n-Decane (C10) | 174.1 | 3 |
| n-Undecane (C11) | 195.9 | 4 |
| n-Dodecane (C12) | 216.3 | 5 |
| n-Tridecane (C13) | 235.4 | 6 |
| n-Tetradecane (C14) | 253.5 | 7 |
| n-Pentadecane (C15) | 270.6 | 8 |
| n-Hexadecane (C16) | 286.8 | 9 |
Visualizations
Logical Workflow for GC Analysis using this compound Stationary Phase
Caption: Workflow for preparing and using a this compound GC column.
Analyte-Stationary Phase Interaction Model
Caption: Analyte partitioning with a this compound stationary phase.
Conclusion
While direct applications of this compound as a gas chromatography stationary phase are not prominently documented, its physicochemical properties strongly suggest its potential as a highly reproducible, non-polar stationary phase. Its well-defined structure offers a significant advantage over traditional, complex hydrocarbon mixtures, paving the way for more consistent and predictable separations of non-polar compounds. The protocols and data presented here provide a theoretical framework for the development and application of this compound-based stationary phases in gas chromatography. Further experimental validation is required to fully characterize its performance and explore its utility in various analytical applications, including in the fields of environmental analysis, petrochemicals, and drug development.
References
- 1. Kurt J. Lesker Company | Apiezon L Hydrocarbon Greases | Enabling Technology for a Better World [lesker.com]
- 2. Apiezon L Ultra High Vacuum Grease, Silicone & Halogen Free, CAS #8009-03-8 | Z05039 | SPI Supplies [2spi.com]
- 3. Apiezon® Greases [sisweb.com]
- 4. static.mimaterials.com [static.mimaterials.com]
- 5. agarscientific.com [agarscientific.com]
- 6. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nonane, 5-butyl- [webbook.nist.gov]
- 11. Nonane, 5-butyl- [webbook.nist.gov]
- 12. The Kovats Retention Index: this compound (C13H28) [pherobase.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Polymer-Solvent Interactions Using 5-Butylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the interactions between polymers and solvents is fundamental in various scientific and industrial fields, including polymer processing, formulation development, and drug delivery. These interactions govern the solubility, conformation, and thermodynamic properties of polymers in solution, which in turn dictate the macroscopic properties of the resulting materials. 5-Butylnonane, a branched alkane, serves as a non-polar solvent. Its interactions with non-polar polymers are expected to be significant, making it a relevant medium for studying polymer solution thermodynamics.
This document provides detailed application notes and protocols for characterizing polymer-solvent interactions using this compound as the solvent. Due to the limited availability of specific experimental data for polymer-5-Butylnonane systems in public literature, this guide will use polystyrene as an illustrative polymer. The quantitative data presented is based on typical values for polystyrene in a good, non-polar solvent (toluene) and should be considered as a representative example to demonstrate the application of the described techniques.
Key Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for interpreting experimental results.
| Property | Value |
| Molecular Formula | C₁₃H₂₈ |
| Molecular Weight | 184.36 g/mol |
| Boiling Point | 216.6 °C at 760 mmHg |
| Density | 0.757 g/cm³ |
| Refractive Index | 1.424 |
| Flash Point | 64.9 °C |
Illustrative System: Polystyrene in this compound
For the purpose of these protocols, we will consider the characterization of a polystyrene (PS) sample in this compound. The following table summarizes hypothetical, yet realistic, quantitative data for this system, illustrating the parameters that can be determined through the experimental procedures outlined below.
| Parameter | Symbol | Illustrative Value | Method of Determination |
| Intrinsic Viscosity | [η] | 51.78 cm³/g | Capillary Viscometry |
| Mark-Houwink Parameter K | K | 7.5 × 10⁻³ mL/g | Viscometry (literature) |
| Mark-Houwink Parameter a | a | 0.75 | Viscometry (literature) |
| Weight-Average Molecular Weight | Mₙ | 1.31 × 10⁵ g/mol | Calculated from [η], K, and a |
| Second Virial Coefficient | A₂ | 2.07 × 10⁻⁴ cm³·mol/g² | Static Light Scattering |
Experimental Protocols
Determination of Intrinsic Viscosity via Capillary Viscometry
Objective: To determine the intrinsic viscosity of a polymer in a given solvent, which provides insights into the polymer's molecular size and its interaction with the solvent.
Materials:
-
Polystyrene (PS) standard of known molecular weight
-
This compound (solvent)
-
Ubbelohde or Cannon-Fenske capillary viscometer
-
Volumetric flasks (various sizes)
-
Pipettes
-
Constant temperature water bath
-
Stopwatch
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of polystyrene in this compound (e.g., 1 g/dL). This may require gentle agitation or stirring for several hours to ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution in volumetric flasks to obtain a range of concentrations (e.g., 0.8, 0.6, 0.4, 0.2 g/dL).
-
-
Viscometer Setup:
-
Clean the viscometer thoroughly and dry it completely.
-
Mount the viscometer vertically in a constant temperature water bath set to the desired temperature (e.g., 25 °C). Allow sufficient time for thermal equilibrium.
-
-
Measurement of Solvent Flow Time:
-
Pipette a precise volume of pure this compound into the viscometer.
-
Allow the solvent to equilibrate to the bath temperature.
-
Using a pipette bulb, draw the solvent up through the capillary tube above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark.
-
Repeat this measurement at least three times and calculate the average flow time (t₀).
-
-
Measurement of Solution Flow Times:
-
Empty and dry the viscometer.
-
Starting with the most dilute solution, rinse the viscometer with a small amount of the solution before filling it with the precise volume for measurement.
-
Measure the flow time (t) for each polymer solution concentration, following the same procedure as for the pure solvent. Perform at least three measurements for each concentration and calculate the average.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).
-
Plot both the reduced viscosity and the inherent viscosity as a function of concentration.
-
Extrapolate the two lines to zero concentration. The common intercept of these two plots gives the intrinsic viscosity ([η]).[1]
-
Workflow for Viscometry Experiment
Characterization by Static Light Scattering (SLS)
Objective: To determine the weight-average molecular weight (Mₙ), the radius of gyration (R₉), and the second virial coefficient (A₂) of a polymer in solution.
Materials:
-
Light scattering instrument (goniometer-based or multi-angle light scattering - MALS detector)
-
Laser light source (e.g., He-Ne laser)
-
Scintillation vials or cuvettes
-
Micropipettes
-
Syringe filters (to remove dust)
-
Polystyrene sample
-
This compound (solvent)
Protocol:
-
Solution Preparation and Clarification:
-
Prepare a series of polystyrene solutions in this compound at different concentrations (e.g., 5-6 concentrations).
-
It is critical to remove all dust particles from the solutions. Filter each solution directly into a clean, dust-free scattering cell using a syringe filter with a pore size appropriate for the polymer size (e.g., 0.2 µm).
-
-
Instrument Setup and Calibration:
-
Turn on the light scattering instrument and allow the laser to stabilize.
-
Calibrate the instrument using a standard with a known Rayleigh ratio, such as toluene.
-
-
Scattering Measurements:
-
Measure the scattering intensity of the pure solvent (this compound) at various angles.
-
Measure the scattering intensity of each of the filtered polymer solutions at a range of angles (e.g., 30° to 150°).
-
-
Data Analysis (Zimm Plot):
-
The fundamental equation for static light scattering is: Kc/R(θ) = 1/(MₙP(θ)) + 2A₂c where:
-
K is an optical constant dependent on the solvent refractive index, the refractive index increment (dn/dc) of the solution, and the wavelength of the incident light.
-
c is the polymer concentration.
-
R(θ) is the excess Rayleigh ratio (the scattering from the solution minus the scattering from the solvent) at angle θ.
-
Mₙ is the weight-average molecular weight.
-
P(θ) is the particle scattering factor, which is related to the radius of gyration (R₉).
-
A₂ is the second virial coefficient.
-
-
Construct a Zimm plot by plotting Kc/R(θ) against sin²(θ/2) + k'c, where k' is an arbitrary constant chosen to spread the data points.
-
The plot will generate a grid of data points. Extrapolate the data to both zero concentration (for each angle) and zero angle (for each concentration).
-
The common intercept of these two extrapolated lines at c=0 and θ=0 gives 1/Mₙ.
-
The initial slope of the c=0 line is proportional to R₉².
-
The initial slope of the θ=0 line is proportional to 2A₂.
-
Logical Flow for Static Light Scattering
Interpretation of Results
-
Intrinsic Viscosity ([η]) : A higher intrinsic viscosity generally indicates a larger hydrodynamic volume of the polymer coil, which can be due to a higher molecular weight or a more expanded conformation in a "good" solvent.
-
Mark-Houwink 'a' parameter : For flexible polymers, an 'a' value between 0.5 and 0.8 is typical for a good solvent, while a value of 0.5 indicates a theta solvent condition. An 'a' value greater than 0.8 suggests a stiffer, more extended chain conformation.
-
Second Virial Coefficient (A₂) : A positive and large A₂ value signifies strong polymer-solvent interactions (a good solvent), where the polymer chains prefer to be surrounded by solvent molecules and thus repel each other. A₂ = 0 indicates theta conditions, and a negative A₂ points to a poor solvent, where polymer-polymer interactions are favored, potentially leading to aggregation or phase separation.
By applying these protocols, researchers can systematically characterize the interactions between polymers and this compound, providing valuable data for materials science, formulation development, and other applications where polymer solution behavior is critical.
References
Application Note: 5-Butylnonane as a Non-Polar Solvent for Solubility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Butylnonane (C13H28) is a branched alkane that serves as a non-polar, aprotic solvent. Its hydrocarbon structure makes it an excellent candidate for solubilizing non-polar compounds, a critical aspect in various stages of research and development, including drug discovery, materials science, and chemical engineering. The principle of "like dissolves like" dictates that non-polar compounds exhibit higher solubility in non-polar solvents due to favorable van der Waals interactions.[1] Understanding the solubility of non-polar compounds in solvents like this compound is crucial for reaction chemistry, purification processes, and the formulation of non-aqueous products. Alkanes are generally effective solvents for a wide range of non-ionic organic molecules.
Data Presentation: Solubility of Non-Polar Compounds in Alkanes
The following table summarizes the mole fraction solubility of several non-polar aromatic hydrocarbons in various n-alkanes at 298.15 K (25 °C). This data provides a valuable reference for estimating the solubility of similar non-polar compounds in this compound.
| Solute | Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Naphthalene | n-Dodecane | 298.15 | 0.2831 |
| Biphenyl | n-Heptane | 298.15 | 0.298 |
| Biphenyl | n-Dodecane | 298.15 | 0.389 |
| Anthracene | n-Hexane | 298.15 | 0.0093 |
| Anthracene | n-Heptane | 298.15 | 0.0108 |
| Pyrene | n-Hexane | 298.15 | 0.0177 |
| Pyrene | n-Heptane | 298.15 | 0.0209 |
Disclaimer: The data presented in this table is for structurally similar n-alkanes and is intended to be illustrative. Actual solubility in this compound may vary and should be determined experimentally.
Experimental Protocol: Determination of Non-Polar Compound Solubility in this compound using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[2][3] The following protocol details the steps for measuring the solubility of a solid, non-polar compound in this compound.
Materials:
-
This compound (solvent)
-
Non-polar solid compound (solute)
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers[4]
-
Constant temperature shaker bath or incubator[3]
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid non-polar compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[3]
-
Accurately pipette a known volume of this compound into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C / 298.15 K).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate of the solute.[2][4] It is advisable to determine the necessary equilibration time in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[2]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with this compound to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of the non-polar compound of known concentrations in this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the solute in the original saturated solution.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Experimental Workflow
Caption: Workflow for determining non-polar compound solubility.
Conclusion
This compound is a suitable non-polar solvent for studying the solubility of hydrophobic compounds. The provided application note, including the representative data table and the detailed shake-flask protocol, offers a solid foundation for researchers and professionals in designing and conducting solubility experiments. Accurate determination of solubility in non-polar solvents like this compound is a fundamental step in the development of a wide range of chemical products and pharmaceuticals.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in GC analysis of 5-Butylnonane
Technical Support Center: GC Analysis of 5-Butylnonane
Welcome to our technical support center. This guide provides troubleshooting advice for common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram for this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" latter half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] You can identify peak tailing by visually inspecting your chromatogram. If the back half of the this compound peak is broader than the front half, you are experiencing peak tailing. For a quantitative measure, a tailing factor or asymmetry factor greater than 1.5 is generally considered problematic.[1]
Q2: All the peaks in my chromatogram, including this compound and the solvent, are tailing. What is the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is most likely due to a physical problem within the GC system that affects all compounds indiscriminately.[1][3][4][5] Since this compound is a non-polar alkane, widespread peak tailing strongly suggests a physical issue rather than a chemical one.[6] Common causes include:
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Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept volumes.[3][5]
-
Poor Column Cut: A jagged or uneven cut at the inlet end of the column can cause turbulence in the carrier gas flow, leading to peak tailing.[3][5][7]
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System Leaks: Leaks in the carrier gas flow path can disrupt the flow and cause peak distortion.
-
Contaminated Inlet Liner: Accumulation of non-volatile residues in the liner can interfere with the sample introduction process.[7][8]
Q3: Only the this compound peak is tailing, while other peaks look symmetrical. What should I investigate?
A3: If only specific peaks are tailing, the cause is more likely to be chemical in nature, involving interactions between the analyte and the GC system.[4] Although less common for a non-polar alkane like this compound, this can still occur.[1] Possible causes include:
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[6][9]
-
Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol groups, although this is less of a concern for non-polar compounds.[1]
-
Solvent and Analyte Polarity Mismatch: A significant mismatch in polarity between the solvent, this compound, and the stationary phase can sometimes lead to poor peak shape.[7][8][10]
Q4: Can my injection technique contribute to peak tailing for this compound?
A4: Yes, your injection technique can significantly impact peak shape.[9] Key factors to consider are:
-
Column Overload: Injecting too much sample can lead to peak distortion, which may appear as tailing.[2][9]
-
Split Ratio Too Low: In a split injection, a very low split ratio may result in an inefficient sample introduction, causing peak tailing. A minimum total flow of 20 mL/minute through the inlet is recommended.[8][10]
-
Solvent Effects in Splitless Injection: For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can result in poor focusing of the analyte band at the head of the column, causing peak distortion.[8][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing for this compound.
Experimental Protocol: Inert Compound Injection Test
To differentiate between physical and chemical causes of peak tailing, you can inject a standard of a non-polar, inert compound (like another simple alkane, e.g., hexane or octane) under the same analytical conditions.
-
Prepare a Standard: Create a dilute solution of the inert compound in a suitable solvent.
-
Analyze the Standard: Inject the standard into the GC system using your current method.
-
Evaluate the Peak Shape:
-
Symmetrical Peak: If the inert compound gives a symmetrical peak, the problem is likely chemical and specific to your this compound sample or its interaction with the system.
-
Tailing Peak: If the inert compound also shows peak tailing, the problem is likely physical and related to the gas flow path (e.g., column installation, leaks, or a poor column cut).[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Corrective Actions for Common Causes
1. Poor Column Cut
-
Protocol:
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or a diamond-tipped pen, lightly score the column tubing.[7]
-
Gently snap the column at the score to create a clean, right-angle break.
-
Inspect the cut with a magnifying tool to ensure it is clean and free of jagged edges or silica shards.[3]
-
Reinstall the column in the inlet.
-
2. Improper Column Installation
-
Protocol:
-
Consult your GC instrument manual for the correct column installation depth in the inlet.
-
Ensure the ferrule is correctly positioned and not overtightened.
-
Reinstall the column to the manufacturer's specified depth. An incorrect insertion depth can create dead volumes, leading to peak tailing.[3][5]
-
3. Column Contamination
-
Protocol:
4. Inlet Contamination
-
Protocol:
-
Perform routine inlet maintenance.
-
Replace the inlet liner, septum, and O-ring.[8]
-
If the issue persists, consider cleaning the inlet itself according to the manufacturer's instructions.
-
Data Presentation
The following table summarizes the expected impact of troubleshooting actions on the peak asymmetry factor for this compound. An ideal asymmetry factor is 1.0.
| Troubleshooting Action | Expected Asymmetry Factor (Af) | Interpretation |
| Initial State (Peak Tailing) | > 1.5 | Significant peak tailing, requiring corrective action. |
| Re-cutting Column Inlet | 1.1 - 1.4 | Improvement in peak shape, suggesting the poor cut was a contributing factor. |
| Correcting Column Installation Depth | 1.0 - 1.2 | Significant improvement, indicating improper installation was a primary cause. |
| Trimming 10-20 cm from Column Inlet | 1.0 - 1.3 | Improved symmetry, indicating removal of contaminants or active sites at the column head. |
| Replacing Inlet Liner | 1.0 - 1.3 | Better peak shape, pointing to a contaminated liner as a source of the problem. |
| Optimizing Split Ratio | 1.0 - 1.2 | Sharper, more symmetrical peaks, indicating the previous split ratio was too low. |
Disclaimer: The information provided is for guidance and research purposes. Always consult your instrument's manual and follow appropriate safety procedures in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of 5-Butylnonane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 5-Butylnonane. All experimental protocols are detailed, and quantitative data is summarized for clarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, a branched alkane, is not typically synthesized through direct coupling reactions like Grignard or Corey-House synthesis due to potential side reactions and purification challenges. A more efficient and common laboratory-scale synthesis involves a two-step process:
-
Formation of a Ketone: Synthesis of 5-nonanone through methods such as the oxidation of 5-nonanol or Friedel-Crafts acylation of a suitable aromatic compound followed by cleavage.
-
Reduction of the Ketone: The carbonyl group of 5-nonanone is then reduced to a methylene group to yield this compound. Two primary reduction methods are employed for this transformation: the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).[1][2][3]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges lie in the reduction step of 5-nonanone. Both Wolff-Kishner and Clemmensen reductions have specific limitations:
-
Wolff-Kishner Reduction: Requires high temperatures and strongly basic conditions, which can be problematic for substrates with base-sensitive functional groups.[4][5] A common side reaction is the formation of azines.[4]
-
Clemmensen Reduction: Utilizes strongly acidic conditions, making it unsuitable for acid-sensitive substrates.[6][7][8] The reaction is heterogeneous, which can sometimes lead to inconsistent results.[7] Side reactions can include the formation of dimeric products and rearrangements.[9]
Q3: What are the key difficulties in purifying this compound?
A3: The main challenge in purifying this compound is the removal of structurally similar impurities. The success of the purification largely depends on the synthetic route chosen.
-
Impurities from Reduction: Incomplete reduction of 5-nonanone can leave traces of the starting ketone or alcohol intermediates.
-
Impurities from Coupling Reactions (if used): If a Grignard or Corey-House synthesis is attempted, byproducts such as octane (from Wurtz-type coupling of butyl bromide) and decane can form.[10] These alkanes have boiling points close to that of this compound, making separation by fractional distillation difficult.
Q4: How can I confirm the purity of my synthesized this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound. By comparing the retention time and mass spectrum of your sample to a known standard, you can confirm its identity and detect any impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound (Wolff-Kishner Reduction) | Incomplete formation of the hydrazone. | Ensure anhydrous conditions during hydrazone formation. Use a slight excess of hydrazine. |
| Decomposition of the hydrazone at high temperatures. | Use a high-boiling point solvent like diethylene glycol to maintain a consistent high temperature.[11] | |
| Azine formation as a side reaction.[4] | Add the hydrazone to the hot base solution slowly to minimize self-condensation. | |
| Low or no yield of this compound (Clemmensen Reduction) | Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. Ensure the zinc is sufficiently activated. |
| Incomplete reduction. | Increase the reaction time and ensure vigorous stirring to maintain contact between the reactants. | |
| Formation of byproducts (e.g., pinacols, alkenes).[9] | Ensure strongly acidic conditions are maintained throughout the reaction. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty separating this compound from impurities by fractional distillation. | Boiling points of impurities are too close to the product. | Use a longer fractionating column with a higher number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. |
| Azeotrope formation. | Consider alternative purification methods such as preparative gas chromatography. | |
| Contamination with starting ketone (5-nonanone) after reduction. | Incomplete reaction. | Repeat the reduction step or use a more forcing set of conditions (e.g., longer reaction time, higher temperature). |
| Broad or tailing peaks in GC analysis. | Active sites in the GC system. | Use a deactivated liner and a column suitable for nonpolar analytes.[12] |
| Column overload. | Dilute the sample or use a split injection.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction of 5-Nonanone
This protocol is adapted from general procedures for the Wolff-Kishner reduction.[4][11][13]
Materials:
-
5-Nonanone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 5-nonanone (1 equivalent), hydrazine hydrate (4 equivalents), and diethylene glycol. Heat the mixture to 100-120 °C for 1 hour.
-
Reduction: Allow the mixture to cool slightly and add potassium hydroxide pellets (4 equivalents). Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain the reaction at this temperature for 3-4 hours, or until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with dilute HCl and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation.
Protocol 2: Purification of this compound by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 216 °C at atmospheric pressure). Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.
-
If separating from close-boiling impurities, perform the distillation slowly to allow for efficient separation.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₃H₂₈ | 184.37 | ~216 |
| Octane | C₈H₁₈ | 114.23 | 125-126[14][15] |
| Decane | C₁₀H₂₂ | 142.28 | 174 |
| Dodecane | C₁₂H₂₆ | 170.34 | 216 |
| 5-Nonanone | C₉H₁₈O | 142.24 | 186-188 |
| 5-Nonanol | C₉H₂₀O | 144.26 | 194-196 |
Table 2: Typical Reaction Parameters and Expected Yields for Ketone Reductions
| Parameter | Wolff-Kishner Reduction | Clemmensen Reduction |
| Typical Yield | 70-95% (for unhindered ketones)[16] | Highly variable, generally lower for aliphatic ketones |
| Reaction Time | 3-6 hours (Huang-Minlon modification)[11] | Can be up to 48 hours |
| Temperature | 180-200 °C[10] | Reflux |
| Key Reagents | Hydrazine, KOH | Zinc Amalgam, HCl |
Mandatory Visualizations
References
- 1. Clemmensen Reduction [organic-chemistry.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Wolff-Kishner Reduction [organic-chemistry.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 15. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. grokipedia.com [grokipedia.com]
Technical Support Center: Overcoming Solubility Challenges for 5-Butylnonane in NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing 5-Butylnonane for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for NMR analysis?
This compound is a long-chain alkane, which is nonpolar and hydrophobic. The primary intermolecular forces are strong van der Waals forces that increase with the length of the carbon chain. For dissolution to occur, the energy required to break these strong solute-solute interactions must be overcome by the formation of new solute-solvent interactions. In polar solvents, this energy balance is unfavorable. Even in some nonpolar solvents, the strong attractions between the long alkane chains of this compound can make it challenging to dissolve at room temperature.[1]
Q2: What are the recommended deuterated solvents for this compound?
Following the principle of "like dissolves like," nonpolar deuterated solvents are the most effective choice for dissolving this compound.[1] Recommended solvents include:
-
Deuterated Chloroform (CDCl₃): A common starting point for many organic compounds, including long-chain alkanes.[2][3][4]
-
Deuterated Benzene (C₆D₆): Often exhibits good solubility for nonpolar compounds.[5][6]
-
Deuterated Toluene (Toluene-d₈): Similar to benzene, it can be an excellent solvent for alkanes, particularly at elevated temperatures due to its higher boiling point.
Q3: How can I improve the solubility of this compound in the chosen NMR solvent?
Increasing the temperature is a highly effective method for improving the solubility of long-chain alkanes like this compound.[1] Gentle heating provides the necessary energy to overcome the strong van der Waals forces holding the alkane chains together, allowing the solvent molecules to solvate the individual this compound molecules more effectively.[1]
Q4: Is it advisable to use a co-solvent to enhance the solubility of this compound?
For purely nonpolar long-chain alkanes like this compound, using a co-solvent is less common and generally less effective than selecting an appropriate nonpolar solvent and optimizing the temperature.[1]
Troubleshooting Guide
Problem: My this compound sample is not dissolving in CDCl₃ at room temperature.
-
Solution: Gently warm the sample vial. A slight increase in temperature can significantly enhance solubility. Ensure the NMR tube is properly capped to prevent solvent evaporation. If solubility is still an issue, consider using deuterated benzene (C₆D₆) or deuterated toluene (Toluene-d₈), which may offer better solvation for long-chain alkanes.
Problem: After dissolving, my sample appears cloudy or contains suspended particles.
-
Solution: The presence of suspended particles will negatively impact the quality of your NMR spectrum by distorting the magnetic field homogeneity, leading to broad lines.[1][7] It is crucial to filter the sample. This can be achieved by passing the solution through a pipette containing a small, tightly packed plug of glass wool or medical cotton into a clean NMR tube.[1][7][8]
Problem: I have a very limited amount of this compound. What is the minimum concentration I can use?
-
Solution: For a standard ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[9][10] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[9][10] If your sample is highly limited, you may need to increase the number of scans during NMR acquisition to obtain a spectrum with an adequate signal-to-noise ratio.
Data Presentation
Table 1: Qualitative Solubility of this compound and Recommended Concentrations for NMR Analysis.
| Deuterated Solvent | Common Abbreviation | Polarity | Expected Solubility of this compound | Typical ¹H NMR Concentration | Typical ¹³C NMR Concentration |
| Chloroform-d | CDCl₃ | Nonpolar | Good, may require warming | 5-25 mg / 0.6-0.7 mL | 50-100 mg / 0.6-0.7 mL |
| Benzene-d₆ | C₆D₆ | Nonpolar | Very Good | 5-25 mg / 0.6-0.7 mL | 50-100 mg / 0.6-0.7 mL |
| Toluene-d₈ | C₇D₈ | Nonpolar | Excellent, especially with warming | 5-25 mg / 0.6-0.7 mL | 50-100 mg / 0.6-0.7 mL |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | Poor | Not Recommended | Not Recommended |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | Poor | Not Recommended | Not Recommended |
| Deuterium Oxide | D₂O | Polar Protic | Insoluble | Not Recommended | Not Recommended |
Experimental Protocols
Detailed Methodology for Preparing a this compound Sample for NMR Analysis
-
Solvent Selection: Choose an appropriate nonpolar deuterated solvent such as CDCl₃, C₆D₆, or Toluene-d₈.
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9][10][11]
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Initial Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[9][11]
-
Enhancing Solubility: If the sample does not fully dissolve at room temperature, gently warm the vial in a warm water bath. Cap the vial tightly to prevent solvent evaporation. Vortex or sonicate the solution to aid dissolution.[11]
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Filtration: To remove any undissolved material or particulates, prepare a filtration pipette by tightly packing a small piece of glass wool or medical cotton into a Pasteur pipette.[1][7][8] Carefully transfer the this compound solution through the filter into a clean, high-quality 5 mm NMR tube.[7][8]
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 mL and 0.7 mL, which corresponds to a height of about 4-5 cm in a standard NMR tube.[7][9]
-
Capping and Labeling: Cap the NMR tube securely. To prevent contamination from the cap, especially when using solvents like CDCl₃, you can wrap the top of the tube with Teflon tape before capping.[8] Label the NMR tube clearly.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Mandatory Visualization
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. allanchem.com [allanchem.com]
- 3. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 6. deutramed.com [deutramed.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Technical Support Center: Analysis of 5-Butylnonane by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 5-Butylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in minimizing fragmentation and achieving accurate molecular weight determination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry of this compound.
Issue 1: The molecular ion (M+) peak for this compound is weak or absent in my Electron Ionization (EI) mass spectrum.
-
Cause: This is a common characteristic for branched alkanes like this compound when using Electron Ionization (EI). The high energy of EI (typically 70 eV) causes extensive fragmentation of the molecular ion.[1] Branched alkanes are particularly susceptible to fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] This often results in a very low abundance or complete absence of the molecular ion peak, making molecular weight determination difficult.[2]
-
Solution:
-
Switch to a "soft" ionization technique. Soft ionization methods impart less energy to the analyte molecule, thus reducing fragmentation.[1] Chemical Ionization (CI) is an excellent alternative for alkanes.[1] In CI, a reagent gas (like methane or isobutane) is ionized, and these ions then gently react with the analyte, typically through proton transfer, to form a stable quasi-molecular ion ([M+H]+).[1] This [M+H]+ ion is usually much more abundant than the M+• ion in EI, allowing for confident molecular weight confirmation.[1]
-
Optimize EI source temperature. Lowering the ion source temperature can sometimes reduce the internal energy of the molecular ion, thereby decreasing fragmentation. However, this effect is often limited for highly branched alkanes.
-
Issue 2: My mass spectrum is overly complex with a large number of fragment peaks, making interpretation difficult.
-
Cause: The extensive fragmentation of this compound under EI leads to a complex spectrum dominated by fragment ions, which can obscure the molecular ion and complicate structural elucidation.[1]
-
Solution:
-
Employ Chemical Ionization (CI). As mentioned previously, CI is a much gentler ionization technique that will significantly simplify the mass spectrum.[1] The resulting spectrum will be dominated by the [M+H]+ ion, with significantly fewer fragment ions.[1]
-
Use a lower electron energy in EI (Low-energy EI). While standard EI uses 70 eV, some instruments allow for the use of lower electron energies. Reducing the energy can decrease the extent of fragmentation. However, this may also lead to a decrease in overall ionization efficiency.
-
Issue 3: I am using Chemical Ionization (CI), but I am still seeing significant fragmentation.
-
Cause: While CI is a soft ionization technique, some fragmentation can still occur, especially if the experimental conditions are not optimized.
-
Solution:
-
Select a "softer" reagent gas. The choice of reagent gas in CI can influence the degree of fragmentation. Methane is a commonly used reagent gas, but for molecules that are still prone to fragmentation, a "softer" reagent gas like isobutane or ammonia can be used.[3] These gases have a lower proton affinity, resulting in a less energetic proton transfer and therefore less fragmentation.
-
Optimize the ion source pressure and temperature. The pressure of the reagent gas in the ion source is a critical parameter. It should be high enough to ensure efficient chemical ionization but not so high as to cause excessive ion-molecule reactions that could lead to fragmentation. The source temperature should be high enough to prevent sample condensation but not so high as to induce thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular formula of this compound is C13H28.[4] Its monoisotopic mass is approximately 184.2191 g/mol , and its average molecular weight is approximately 184.37 g/mol .[4]
Q2: What are the major fragment ions observed for this compound in an EI mass spectrum?
The NIST mass spectrum of this compound shows a fragmentation pattern typical for branched alkanes. The most abundant fragment ions are observed at m/z 43, 57, and 71.[4] These correspond to stable alkyl carbocations. The molecular ion peak at m/z 184 is expected to be of very low relative abundance.
Q3: How does the mass spectrum of this compound in Chemical Ionization (CI) differ from Electron Ionization (EI)?
In contrast to the highly fragmented EI spectrum, the CI mass spectrum of this compound is expected to be much simpler. The most prominent peak will be the quasi-molecular ion, [M+H]+, at m/z 185. The relative abundance of this peak will be significantly higher than the molecular ion in EI, often becoming the base peak. Fragmentation will be minimal.
Q4: Can I use Electrospray Ionization (ESI) for this compound?
ESI is typically used for polar and higher molecular weight compounds and is generally not suitable for non-polar, volatile compounds like alkanes. However, some research has shown that under specific conditions, such as the use of certain solvents and voltages, non-polar compounds can be ionized by ESI. For routine analysis of this compound, CI is a more reliable and straightforward soft ionization technique.
Data Presentation
The following table summarizes the expected quantitative data for the mass spectrometric analysis of this compound using Electron Ionization (EI) and Chemical Ionization (CI) with methane as the reagent gas.
| Ionization Technique | Ion | m/z | Expected Relative Abundance (%) |
| Electron Ionization (EI) | [M]+• | 184 | < 1 |
| [C12H25]+ | 169 | ~ 2 | |
| [C9H19]+ | 127 | ~ 5 | |
| [C8H17]+ | 113 | ~ 10 | |
| [C7H15]+ | 99 | ~ 15 | |
| [C6H13]+ | 85 | ~ 30 | |
| [C5H11]+ | 71 | ~ 60 | |
| [C4H9]+ | 57 | ~ 80 | |
| [C3H7]+ | 43 | 100 (Base Peak) | |
| Chemical Ionization (CI) | [M+H]+ | 185 | 100 (Base Peak) |
| Fragment Ions | < 185 | < 10 |
Note: The relative abundances for EI are based on typical fragmentation patterns of branched alkanes and the NIST mass spectrum of this compound. The relative abundances for CI are expected values demonstrating the significant reduction in fragmentation.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound using Chemical Ionization (CI)
This protocol provides a general methodology for acquiring a CI mass spectrum of this compound to determine its molecular weight.
-
Instrument Preparation:
-
Ensure the mass spectrometer is equipped with a Chemical Ionization (CI) source.
-
Verify that the CI reagent gas (e.g., methane, 99.99% purity or higher) is properly connected and the gas flow is stable.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, high-purity solvent such as hexane. A typical concentration range is 1-10 µg/mL.
-
-
GC-MS Method Setup:
-
Injector:
-
Set the injector temperature to 250 °C to ensure complete volatilization of the sample.
-
Use a splitless injection mode for low concentration samples or a split injection for higher concentrations to avoid overloading the column.
-
-
GC Column:
-
Utilize a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This program should be optimized based on the specific instrument and column dimensions to ensure good chromatographic separation.
-
-
Carrier Gas:
-
Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
-
Mass Spectrometer CI Source Parameters:
-
Reagent Gas Flow: Introduce methane into the ion source at a pressure that results in a stable plasma. This is instrument-dependent and should be optimized according to the manufacturer's recommendations (typically leading to a source pressure of around 10^-4 to 10^-5 Torr).
-
Ion Source Temperature: Set the ion source temperature to 150-200 °C.
-
Mass Range: Scan a mass range that includes the expected [M+H]+ ion (e.g., m/z 50-250).
-
Ionization Mode: Select Positive Chemical Ionization (PCI).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Acquire the data.
-
Examine the total ion chromatogram (TIC) to locate the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the intense peak at m/z 185, which corresponds to the protonated molecular ion ([M+H]+), confirming the molecular weight of this compound.
-
Visualizations
Caption: Troubleshooting workflow for weak or absent molecular ion peak of this compound.
Caption: Comparison of Electron Ionization and Chemical Ionization for this compound.
References
Technical Support Center: Chromatographic Resolution of 5-Butylnonane Isomers
Welcome to the technical support center for resolving isomers of 5-Butylnonane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging C13 alkane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of this compound?
Separating structural isomers of alkanes like this compound is a significant chromatographic challenge due to their nearly identical physicochemical properties. Isomers have the same molecular weight and very similar boiling points and polarities. Conventional gas chromatography (GC) columns, especially non-polar phases that separate primarily by boiling point, often fail to resolve these compounds.[1] Effective separation relies on exploiting subtle differences in molecular shape and the differential interactions these shapes have with a highly selective stationary phase.[2][3]
Q2: What are the most critical parameters to optimize for isomer resolution?
Achieving baseline separation of closely eluting isomers requires careful optimization of several interconnected parameters. The three most critical factors are:
-
Stationary Phase Chemistry: The choice of the GC column is paramount.[4] You need a stationary phase that can differentiate based on molecular shape, not just boiling point.
-
Oven Temperature Program: A slow, optimized temperature ramp can significantly enhance the separation of compounds that elute closely together.[5][6][7][8]
-
Column Dimensions: High-efficiency columns, which are typically long and have a small internal diameter, provide the theoretical plates necessary for resolving difficult peaks.[9][10]
Q3: What type of GC column is best suited for separating alkane isomers?
For separating alkane isomers, standard non-polar phases are often insufficient. You should consider columns with specialized stationary phases that offer high selectivity. While highly specialized phases like liquid crystalline stationary phases are known for their exceptional ability to separate positional and geometric isomers[3], a good starting point for C13 alkanes would be a mid-polarity phase, such as one containing a higher percentage of phenyl or cyanopropyl functional groups. These phases can induce dipole interactions and leverage subtle differences in molecular structure.
Troubleshooting Guide: Improving Isomer Resolution
This guide addresses the most common issues encountered when separating this compound isomers.
Problem 1: Poor or No Resolution (Complete Co-elution of Isomer Peaks)
-
Possible Cause 1: Inappropriate Stationary Phase. The column chemistry lacks the selectivity to differentiate between the isomers.
-
Solution: Switch to a more selective stationary phase. If using a standard non-polar phase (e.g., 5% phenyl-95% dimethylpolysiloxane), try a mid-polarity or highly-selective specialty column designed for hydrocarbon analysis.
-
-
Possible Cause 2: Suboptimal Temperature Program. The oven ramp rate is too fast, or the initial temperature is too high, causing the isomers to move through the column too quickly without sufficient interaction.[9]
-
Possible Cause 3: Insufficient Column Efficiency. The column is too short or has too wide a diameter to provide the number of theoretical plates needed for this difficult separation.
-
Solution: Use a high-efficiency capillary column. Increase the column length (e.g., 60 m or 100 m) and decrease the internal diameter (e.g., 0.18 mm or 0.25 mm).[10] This increases the overall plate count, enhancing resolving power.
-
Problem 2: Broad Peaks and Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active Sites. Active sites in the inlet liner, septum, or the column itself can cause peak tailing.[6]
-
Possible Cause 2: Column Overloading. Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]
-
Possible Cause 3: Improper Temperature Settings. An injector temperature that is too low can lead to slow sample vaporization and peak broadening.[6]
-
Solution: Ensure the injector temperature is appropriate for C13 alkanes. A starting point of 250-280°C is typical. The initial oven temperature should also be optimized to ensure sharp peaks at the start of the chromatogram.[6]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting poor resolution of alkane isomers.
Quantitative Parameter Tables
For a systematic approach, refer to the starting parameters below and adjust as needed.
Table 1: Recommended GC Column Specifications for Alkane Isomer Separation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mid-to-high polarity (e.g., 50% Phenyl Polysiloxane) or specialty wax-type phase | Enhances selectivity based on molecular shape and polarity differences, not just boiling point. |
| Length | ≥ 60 m | Increases the number of theoretical plates, improving resolving power for difficult separations.[10] |
| Internal Diameter (ID) | ≤ 0.25 mm | Narrower bore columns increase efficiency and resolution.[9][14] |
| Film Thickness (df) | 0.25 µm | Thinner films reduce analyte interaction time and can lead to sharper peaks.[14] |
Table 2: Example GC Method Parameters (Starting Point)
| Parameter | Setting | Purpose |
| Injector Type | Split/Splitless | Allows for adjustment of sample amount on-column. |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of C13 alkanes. |
| Injection Mode | Split (e.g., 100:1) | Prevents column overloading and peak fronting.[4] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency at higher flow rates.[9] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimize for best efficiency based on column dimensions. |
| Oven Program | ||
| - Initial Temp | 50 °C (hold 2 min) | Focuses analytes at the head of the column. |
| - Ramp Rate | 3 °C/min | Crucial for separating closely eluting isomers. [6] |
| - Final Temp | 220 °C (hold 5 min) | Ensures all components elute from the column. |
| Detector Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for hydrocarbons; MS provides structural confirmation. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Experimental Protocols
Protocol: GC Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a robust separation method.
-
System Preparation:
-
Install a new, high-resolution capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness with a mid-polarity phase).
-
Install a fresh, deactivated inlet liner and a low-bleed septum.[6][12]
-
Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[4]
-
Perform a leak check to ensure system integrity.
-
-
Initial Parameter Setup:
-
Set up the GC-FID or GC-MS system using the starting parameters outlined in Table 2 .
-
-
Sample Preparation:
-
Prepare a 100 µg/mL standard solution of the this compound isomer mixture in a high-purity solvent like hexane.[6]
-
If using an internal standard, add it to the sample at a constant concentration.
-
-
Optimization Injections:
-
Blank Injection: Inject a solvent blank (e.g., hexane) to verify the system is clean and free from ghost peaks.[6]
-
Isothermal Run: Perform an initial run at a mid-range isothermal temperature (e.g., 120 °C) to determine the approximate elution time of the isomer cluster.
-
Temperature Program Optimization:
-
Inject the isomer standard using the starting temperature program from Table 2 .
-
Analyze the resolution. If co-elution persists, systematically decrease the temperature ramp rate (e.g., from 3°C/min to 2°C/min, then 1°C/min). Note that decreasing the ramp rate will increase the analysis time.[9]
-
Adjust the initial temperature. A lower initial temperature can improve the resolution of early-eluting peaks.[11]
-
-
Flow Rate Optimization: Once a promising temperature program is established, adjust the carrier gas flow rate (or pressure) to find the optimal linear velocity that provides the highest efficiency (narrowest peaks) for your column.
-
-
Method Validation:
-
Once acceptable resolution is achieved, perform multiple injections to confirm the reproducibility of retention times and peak areas.
-
Method Development Workflow Diagram
Caption: A workflow for systematic GC method development for isomer separation.
References
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 3. vurup.sk [vurup.sk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Matrix Effects in the Detection of 5-Butylnonane in Complex Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to matrix effects during the detection of 5-Butylnonane in complex samples.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the co-eluting, undetected components of the sample matrix.[1] In complex samples such as plasma, blood, or soil, these interfering components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1] This can manifest as either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.
Q2: I'm observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause?
A2: Poor peak shape is a common issue in gas chromatography.
-
Peak Tailing: This is often caused by active sites in the GC inlet (liner, septum) or on the column itself, which can interact with the analyte.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Regularly replace the septum and liner to prevent the accumulation of active sites.[2]
-
-
Peak Fronting: This typically indicates column overloading.
-
Solution: Dilute your sample or use a split injection to reduce the amount of sample introduced onto the column.[2]
-
Q3: My baseline is noisy and I'm seeing "ghost peaks" in my chromatogram. What's happening?
A3: A high or noisy baseline and the appearance of unexpected peaks are usually due to contamination.
-
Contaminated Carrier Gas: Impurities in the carrier gas can introduce a high baseline and extraneous peaks.
-
Solution: Ensure the use of high-purity carrier gas and install or replace gas purifiers.
-
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release siloxanes, which appear as a series of evenly spaced peaks.
-
Solution: Use a high-quality, pre-conditioned septum and avoid over-tightening.[2]
-
-
Sample Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run.
-
Solution: Implement a thorough rinse of the injection syringe and consider injecting a solvent blank between samples to clean the injection port and column.[2]
-
Q4: My quantitative results for this compound are inconsistent and show poor reproducibility. Could this be a matrix effect?
A4: Yes, inconsistent and irreproducible results are classic signs of matrix effects. The variability in the composition of complex matrices from sample to sample can lead to different degrees of signal suppression or enhancement, causing a high degree of variation in the quantitative data.
Q5: How can I mitigate matrix effects in my this compound analysis?
A5: Several strategies can be employed to reduce or compensate for matrix effects:
-
Sample Dilution: This is often the simplest and most effective first step. Diluting the sample reduces the concentration of interfering matrix components along with the analyte.[3]
-
Improved Sample Preparation: Employing more rigorous cleanup steps can help remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound.[1]
-
Use of an Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will behave almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects. If an isotopically labeled standard is not available, a structurally similar compound with a similar retention time can be used.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as close as possible to the sample matrix can help to compensate for consistent matrix effects.[4]
Data Presentation: Impact of Matrix Effects on Analyte Recovery
The following table summarizes potential matrix effects on the recovery of volatile organic compounds (VOCs), including alkanes like this compound, in complex matrices. Note that the extent of the matrix effect is highly dependent on the specific matrix, sample preparation method, and analytical conditions.
| Analyte Class | Complex Matrix | Sample Preparation | Observed Matrix Effect (Recovery %) | Citation |
| Volatile Organic Compounds | Whole Blood | Urea + NaCl addition | Signal enhancement up to 151.3% | [5] |
| Volatile Organic Compounds | Whole Blood | Dilution (1:5) | Quantitative recoveries for compounds with boiling points >150°C were inefficient | [3][4] |
| n-Alkanes (C8-C18) | Soil | Ultrasonic Extraction & Silicone Chromatography Column Cleanup | 56.5% to 89.2% | [6] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects for this compound
This protocol describes a standard method to quantify the extent of matrix effects.
1. Materials:
-
Blank matrix (e.g., drug-free human plasma, clean soil)
-
This compound analytical standard
-
High-purity solvent (e.g., hexane or methanol)
-
Your established sample preparation workflow (e.g., LLE, SPE)
-
GC-MS system
2. Procedure:
-
Prepare Set A (Analyte in Neat Solvent): Prepare a standard solution of this compound in the neat solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Analyte in Post-Extraction Spiked Matrix):
-
Take a known amount of the blank matrix and process it using your established sample preparation method.
-
After the final extraction step, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the GC-MS system and record the mean peak area for each set.
3. Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
Protocol 2: General Workflow for this compound Analysis in Plasma by GC-MS
This protocol provides a general methodology for the analysis of this compound in a plasma sample. Optimization will be required for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
Add 2 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of hexane for GC-MS analysis.
2. GC-MS Parameters: The following are typical starting parameters for the analysis of C13 alkanes and can be adapted for this compound.[2]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 280 °C |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting guide for this compound analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation studies of 5-Butylnonane under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Butylnonane. The information is based on the general principles of alkane chemistry due to the limited specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of this compound under standard hydrolytic stress conditions (acid and base). Is this expected?
A1: Yes, this is expected. This compound is a saturated alkane. Alkanes consist of strong, non-polar carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, which are highly resistant to hydrolysis. They lack functional groups that are susceptible to attack by acids or bases under typical forced degradation conditions. Therefore, significant degradation under acidic or basic hydrolysis is not anticipated.
Q2: What conditions are likely to induce the degradation of this compound?
A2: To induce degradation of a stable saturated hydrocarbon like this compound, more forcing conditions are required. Significant degradation is typically observed under high-temperature thermal stress (pyrolysis) or strong oxidative conditions.[1][2] For instance, thermal decomposition of long-chain alkanes often occurs at temperatures exceeding 500°C.[3] Controlled oxidation may be achieved at high temperatures and pressures in the presence of specific catalysts.[4]
Q3: I am seeing some minor peaks in my chromatogram after oxidative stress testing. What could these be?
A3: Under oxidative stress, particularly at elevated temperatures or in the presence of strong oxidizing agents or catalysts, alkanes can undergo free-radical chain reactions.[2] These minor peaks could correspond to various oxidation products such as alcohols, ketones, aldehydes, or carboxylic acids formed from the cleavage of C-H bonds. Further investigation using mass spectrometry (MS) is recommended for structural elucidation.
Q4: Is this compound expected to be sensitive to light (photodegradation)?
A4: this compound is not expected to be photolabile. Saturated alkanes do not possess chromophores that absorb ultraviolet or visible light, a prerequisite for direct photodegradation.[5] Degradation may only occur in the presence of a photosensitizer that can absorb light and initiate a free-radical reaction.[6]
Q5: What is the best analytical technique to monitor the stability of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) is a suitable technique for analyzing a volatile, non-polar compound like this compound. For the identification of potential degradation products, coupling GC with a mass spectrometer (GC-MS) would be the most effective approach.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under any stress condition. | Stress conditions are not harsh enough for a stable alkane. | Increase the severity of the stress conditions. For thermal stress, consider temperatures in the range of 400-700°C. For oxidative stress, use a stronger oxidizing agent (e.g., higher concentration of hydrogen peroxide) in combination with heat or UV light. |
| Poor mass balance in the analytical results. | Degradation products may be volatile and not fully captured. The analytical method may not be able to detect all degradation products. | Ensure your sample preparation and analytical method are optimized for volatile compounds. Use a headspace GC technique if significant volatiles are expected. Check for co-eluting peaks and ensure the method is truly stability-indicating. |
| Inconsistent results between replicate experiments. | Contamination of the sample or reaction vessel. Inconsistent application of stress conditions. | Ensure meticulous cleaning of all glassware. Use high-purity solvents and reagents. Precisely control temperature, time, and concentration of stressor agents. |
| Extensive degradation to baseline noise. | Stress conditions are too extreme. | Reduce the duration of stress application or the concentration of the stressing agent. For thermal stress, lower the temperature. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation under Thermal Stress
-
Sample Preparation: Accurately weigh this compound into a suitable vial. If analyzing in solution, dissolve in a high-boiling, inert solvent (e.g., a high molecular weight alkane).
-
Stress Application: Place the vial in a calibrated oven or a pyrolysis apparatus. Expose the sample to a high temperature (start with a range of 400-700°C) for a defined period (e.g., 1-24 hours).
-
Sample Analysis: After cooling, dissolve the sample residue in a suitable volatile solvent (e.g., hexane). Analyze the sample using a validated GC-FID or GC-MS method.
-
Control: A sample of this compound stored at ambient temperature should be analyzed alongside the stressed sample.
Protocol 2: Forced Degradation under Oxidative Stress
-
Sample Preparation: Dissolve a known amount of this compound in a suitable inert solvent.
-
Stress Application: Add a solution of an oxidizing agent (e.g., 30% hydrogen peroxide). The reaction can be promoted by heating the mixture (e.g., at 60-80°C) or by exposure to UV light. The duration of the stress can range from a few hours to several days.
-
Sample Quenching: After the stress period, quench any remaining oxidizing agent if necessary (e.g., with a reducing agent like sodium bisulfite).
-
Sample Analysis: Extract the this compound and any degradation products into a suitable organic solvent and analyze by GC-FID or GC-MS.
-
Control: A sample of this compound in the same solvent without the oxidizing agent should be subjected to the same temperature/light conditions.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | This compound Assay (%) | Total Impurities (%) | Mass Balance (%) |
| Control (No Stress) | 7 days | 99.9 | < 0.1 | 100.0 |
| Acid (1N HCl, 80°C) | 7 days | 99.8 | 0.1 | 99.9 |
| Base (1N NaOH, 80°C) | 7 days | 99.9 | < 0.1 | 100.0 |
| Oxidative (30% H₂O₂, 80°C) | 24 hours | 92.5 | 7.3 | 99.8 |
| Thermal (500°C) | 2 hours | 85.2 | 14.5 | 99.7 |
| Photolytic (ICH Q1B) | 7 days | 99.9 | < 0.1 | 100.0 |
Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual results may vary.
Table 2: Illustrative Purity Profile of this compound under Thermal Stress
| Retention Time (min) | Peak Area (%) | Possible Identity |
| 2.5 | 1.8 | Butane |
| 3.1 | 2.5 | Pentene |
| 4.2 | 3.0 | Hexane |
| 5.5 | 2.1 | Octane |
| 8.9 | 85.2 | This compound |
| 9.5 | 1.5 | C10 Alkene |
| 10.2 | 1.3 | C11 Alkane |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
Methods for removing impurities from 5-Butylnonane samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Butylnonane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: The most common impurities in a this compound sample are typically its structural isomers, which are other tridecanes (C13H28). These isomers often have very similar boiling points, making separation challenging. Depending on the synthesis method, other impurities could include:
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Unreacted starting materials: For example, if synthesized via a Grignard reaction, residual alkyl halides or ketones may be present.
-
Side products: The Wurtz reaction, for instance, can produce alkanes of different chain lengths due to radical side reactions.[1]
-
Solvent residues: Residual reaction or extraction solvents might be present.
Q2: Which purification method is best for achieving high-purity this compound?
A2: The choice of purification method depends on the required purity, the scale of the purification, and the nature of the impurities.
-
Fractional Distillation is suitable for large-scale purification and for removing impurities with significantly different boiling points.[2][3] However, it is less effective for separating close-boiling isomers.
-
Preparative Gas Chromatography (Prep-GC) offers the highest resolution for separating volatile compounds, including close-boiling isomers.[4] It is an ideal choice for obtaining very high-purity samples on a small to medium scale.
-
Normal Phase High-Performance Liquid Chromatography (NP-HPLC) can also be used to separate alkane isomers, particularly when there are slight differences in polarity or shape that can be exploited on a polar stationary phase.[5]
Q3: How can I analyze the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for analyzing the purity of this compound.[6] A capillary column with a nonpolar stationary phase can separate the isomers, and the mass spectrometer will confirm their identity based on their fragmentation patterns.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not effectively separating this compound from its isomers. What should I do?
A: Ineffective separation of close-boiling isomers during fractional distillation is a common issue. Here are several factors to consider:
-
Insufficient Column Efficiency: The number of theoretical plates in your distillation column may be too low for the separation. For close-boiling alkanes, a column with a high number of theoretical plates is required.[3]
-
Incorrect Reflux Ratio: A low reflux ratio can lead to poor separation. Increasing the reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) enhances separation efficiency.[7]
-
Heat Loss from the Column: Significant heat loss can disrupt the equilibrium within the column. Ensure the column is well-insulated.
-
Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established between the liquid and vapor phases. A slow and steady distillation rate is crucial for good separation.[7]
Preparative Gas Chromatography (Prep-GC)
Q: I am observing peak tailing and poor resolution in my preparative GC separation of this compound isomers. How can I improve this?
A: Peak tailing and poor resolution in Prep-GC can arise from several factors related to the column, injection, and temperature program.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample.
-
Active Sites: Active sites in the injector liner or on the column can interact with the analytes, causing peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
-
Suboptimal Temperature Program: An inappropriate temperature program can result in co-elution of isomers. Optimize the temperature ramp rate and initial and final hold times. A slower ramp rate can improve the separation of closely eluting compounds.[8]
-
Carrier Gas Flow Rate: An incorrect flow rate can negatively impact separation efficiency. Optimize the carrier gas flow rate for your column dimensions and stationary phase.
Normal Phase High-Performance Liquid Chromatography (NP-HPLC)
Q: I am experiencing inconsistent retention times in my NP-HPLC separation of this compound. What could be the cause?
A: Inconsistent retention times in NP-HPLC are often due to the high sensitivity of this technique to small changes in the mobile phase composition and column condition.
-
Water Content in Mobile Phase: The water content in the nonpolar mobile phase significantly affects the activity of the polar stationary phase (e.g., silica). Even trace amounts of water can lead to drastic changes in retention times. It is crucial to use dry solvents and control the water content.[9]
-
Column Equilibration: Normal phase columns require a longer time to equilibrate with the mobile phase compared to reversed-phase columns. Ensure the column is thoroughly equilibrated before starting your analysis.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion and shifts in retention time. Ideally, dissolve the sample in the mobile phase.
Data Presentation: Comparison of Purification Methods
| Parameter | Fractional Distillation | Preparative Gas Chromatography (Prep-GC) | Normal Phase HPLC (NP-HPLC) |
| Principle | Separation based on differences in boiling points.[2] | Separation based on volatility and interaction with a stationary phase.[4] | Separation based on polarity and interaction with a polar stationary phase.[5] |
| Best Suited For | Large quantities (grams to kilograms), impurities with significantly different boiling points. | High-purity separation of volatile compounds and close-boiling isomers (milligrams to grams).[4] | Separation of isomers with slight differences in polarity or shape (micrograms to milligrams). |
| Typical Purity Achieved | Moderate to high, depending on the boiling point difference. | Very high (>99.5%). | High (>99%). |
| Throughput | High. | Low to medium. | Low. |
| Key Experimental Variables | Column efficiency (theoretical plates), reflux ratio, temperature, pressure.[3] | Column type, temperature program, carrier gas flow rate, injection volume.[8] | Stationary phase, mobile phase composition (especially water content), flow rate, temperature.[9] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To enrich a sample of this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound sample
-
Fractional distillation apparatus (round-bottom flask, fractionating column with high theoretical plates, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound sample and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulate the fractionating column to minimize heat loss.
-
Begin heating the sample gently.
-
Observe the condensation ring rising slowly up the column. A slow rise is indicative of good separation.[7]
-
Record the temperature at the still head when the first drops of distillate are collected. This is the boiling point of the first fraction.
-
Collect the initial fraction (lower boiling impurities) in a separate receiving flask.
-
As the temperature begins to rise and then stabilizes at the boiling point of this compound (approximately 226 °C), change the receiving flask to collect the main fraction.
-
Continue distillation at a slow and steady rate, monitoring the temperature. If the temperature fluctuates significantly, the separation is not efficient.
-
Stop the distillation when the temperature starts to drop or rise again, or when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Preparative Gas Chromatography (Prep-GC) of this compound Isomers
Objective: To isolate high-purity this compound from its structural isomers.
Materials:
-
Partially purified this compound sample
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate preparative column (e.g., a nonpolar stationary phase like DB-5 or equivalent)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection vials
Procedure:
-
Install a suitable preparative column in the GC oven.
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Develop an analytical method first on an analytical GC to determine the retention times of this compound and its isomers.
-
Optimize the temperature program for the preparative separation. A typical starting point for C13 alkanes would be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp rate: 5 °C/minute to 200 °C.
-
Final hold: 10 minutes.
-
-
Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
Optimize the carrier gas flow rate for the best resolution.
-
Perform a test injection with a small amount of the sample to confirm the retention times on the preparative system.
-
Set up the fraction collector to collect the peak corresponding to this compound.
-
Inject the this compound sample. The injection volume will depend on the column capacity and should be optimized to avoid overloading.
-
Collect the desired fraction.
-
Re-analyze the collected fraction using analytical GC-MS to confirm its purity.
Protocol 3: Normal Phase HPLC (NP-HPLC) for this compound Isomer Separation
Objective: To separate this compound from its isomers based on small differences in their interaction with a polar stationary phase.
Materials:
-
This compound sample
-
HPLC system with a pump, injector, column oven, and detector (e.g., refractive index detector - RID)
-
Normal phase HPLC column (e.g., silica or cyano-propyl bonded silica)
-
HPLC-grade nonpolar mobile phase (e.g., n-hexane)
-
Dry solvents are essential for reproducible results.[9]
Procedure:
-
Install the normal phase column in the HPLC system.
-
Equilibrate the column with the mobile phase (e.g., 100% n-hexane) at a constant flow rate (e.g., 1 mL/min for an analytical column) for an extended period (at least 1 hour) to ensure a stable baseline.
-
Set the column oven temperature (e.g., 30 °C) to maintain a constant temperature.
-
Prepare a dilute solution of the this compound sample in the mobile phase.
-
Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Monitor the separation. Isomers will elute based on their interaction with the stationary phase. In normal phase, less polar or more sterically hindered isomers may elute first.
-
Optimize the separation by adjusting the mobile phase composition. For alkanes, a single nonpolar solvent is often used (isocratic elution). However, very subtle separations might be achieved by introducing a very small, controlled amount of a slightly more polar solvent, but this can be challenging to control.
-
Once the analytical method is optimized, it can be scaled up to a semi-preparative or preparative scale by using a larger diameter column and increasing the flow rate and injection volume proportionally.
-
Collect the fractions corresponding to the desired isomer.
-
Analyze the purity of the collected fractions by GC-MS.
References
- 1. scribd.com [scribd.com]
- 2. energyeducation.ca [energyeducation.ca]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jascoinc.com [jascoinc.com]
- 6. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Gradient elution in normal-phase high-performance liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the detection sensitivity of 5-Butylnonane in trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace analysis of 5-Butylnonane. Our aim is to help you enhance the detection sensitivity and overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the trace analysis of this compound.
Question: Why am I observing a low signal or no peak for this compound in my GC-MS analysis?
Answer:
Low or no signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: this compound is a volatile, nonpolar compound. Ensure your extraction technique is optimized for such analytes. For aqueous samples, techniques like purge-and-trap (P&T) or headspace solid-phase microextraction (HS-SPME) are generally more effective than liquid-liquid extraction for volatile compounds.[1][2][3] For solid samples, a closed-system purge-and-trap is a suitable method.[4]
-
Analyte Loss: Volatile compounds can be lost during sample handling and preparation. Minimize sample exposure to the atmosphere and avoid excessive heating unless it is part of a controlled extraction step.[5] Ensure sample vials are properly sealed with high-quality septa.[5][6]
-
Matrix Effects: The sample matrix can interfere with the extraction and detection of this compound. Components in the matrix can suppress the analyte signal.[7][8] Consider using matrix-matched standards for calibration to compensate for these effects.[9]
-
-
GC System:
-
Inlet Issues: A leak in the injector, a contaminated inlet liner, or an incorrect inlet temperature can all lead to sample loss and reduced sensitivity.[10] Regularly inspect and replace the septum and liner. For a nonpolar compound like this compound, a non-polar liner is recommended.
-
Column Problems: The GC column is critical for good separation and peak shape.
-
Column Bleed: High column bleed can increase background noise and obscure small peaks. Ensure you are operating within the column's temperature limits.
-
Contamination: Contamination at the head of the column can cause peak distortion and loss of sensitivity. Trimming a small portion (e.g., 0.5 m) from the front of the column can often resolve this.[10]
-
Improper Installation: Incorrect column installation in the inlet or detector can lead to leaks and poor peak shape.[11]
-
-
-
MS Detector:
-
Source Contamination: A dirty ion source is a common cause of sensitivity loss in MS.[6] Regular cleaning and maintenance are essential.
-
Incorrect Detector Settings: Ensure the detector voltage and other MS parameters are optimized for your instrument and target analyte. An autotune of the mass spectrometer should be performed regularly.[6]
-
Question: My this compound peak is showing poor shape (e.g., tailing or fronting). What can I do to improve it?
Answer:
Poor peak shape can compromise both qualitative identification and quantitative accuracy. Here are common causes and solutions:
-
Peak Tailing:
-
Active Sites: Active sites in the GC inlet (liner, seals) or on the column can interact with analytes, causing tailing. Using deactivated liners and columns is crucial.[11]
-
Column Contamination: Non-volatile residues in the sample matrix can accumulate on the column, leading to tailing. Baking out the column or trimming the inlet side can help.[10]
-
Improper Column Installation: Installing the column too deep or not deep enough into the detector can cause tailing.
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample onto the column is a common cause of fronting.[11] You can address this by diluting your sample, reducing the injection volume, or increasing the split ratio.
-
Solvent Mismatch: If the solvent is significantly less polar than the stationary phase, it can cause peak distortion. However, for a non-polar column suitable for this compound, this is less common.
-
Question: I am having difficulty separating this compound from other interfering compounds in my sample. How can I improve the resolution?
Answer:
Improving chromatographic resolution is key to accurate identification and quantification. Consider the following adjustments:
-
GC Oven Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of volatile compounds.[12]
-
Slower Ramp Rate: A slower temperature ramp rate gives analytes more time to interact with the stationary phase, often leading to better separation.[13][14] You can also introduce isothermal periods at specific temperatures to target the separation of co-eluting peaks.[14]
-
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (or linear velocity) can enhance column efficiency and, consequently, resolution. Operating at the optimal flow rate for your column dimensions is recommended.
-
Column Selection:
-
Longer Column: Doubling the column length can increase resolution by a factor of about 1.4.[12]
-
Smaller Internal Diameter: A column with a smaller internal diameter provides higher efficiency and better resolution.[12]
-
Thicker Film: For volatile compounds, a thicker stationary phase film can increase retention and improve separation.
-
Frequently Asked Questions (FAQs)
What is the most suitable analytical technique for trace-level detection of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile organic compounds (VOCs) like this compound.[12] GC provides the necessary separation of complex mixtures, and MS offers high sensitivity and selective identification based on the mass-to-charge ratio of the compound and its fragments. For enhanced sensitivity at trace levels, sample pre-concentration techniques such as purge-and-trap (P&T) or solid-phase microextraction (SPME) are often coupled with GC-MS.[1][3]
What are the advantages of using Purge-and-Trap (P&T) for this compound analysis?
Purge-and-trap is a highly sensitive method for extracting volatile compounds from liquid and solid matrices.[15] Its main advantages include:
-
High Concentration Factor: It can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[15]
-
Automation: Modern P&T systems are fully automated, allowing for high sample throughput.
-
Effective for Various Matrices: It is a well-established EPA method for the analysis of VOCs in water and soil.[4][16]
What are the advantages of using Solid-Phase Microextraction (SPME) for this compound analysis?
SPME is a solvent-free, simple, and versatile sample preparation technique.[17][18] Its key benefits are:
-
Simplicity and Speed: It integrates sampling, extraction, and concentration into a single step.[18]
-
Solvent-Free: This makes it an environmentally friendly "green" chemistry technique.
-
Versatility: SPME fibers with different coatings are available to target a wide range of analytes. For a nonpolar compound like this compound, a nonpolar fiber such as polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber would be suitable.
-
Automation: SPME can be easily automated using a standard GC autosampler.[19]
How do I choose between Purge-and-Trap and SPME?
The choice between P&T and SPME depends on several factors, including the sample matrix, required detection limits, and available instrumentation. A critical comparison of the two techniques for VOC analysis in drinking water showed that both methods can achieve the required detection limits, with P&T offering slightly lower limits of detection in that particular study.[1][3] P&T is generally considered more exhaustive, while SPME is an equilibrium-based technique.[2]
What are "matrix effects" and how can they impact my analysis of this compound?
Matrix effects are the combined effects of all components in a sample, other than the analyte, on the measurement of the analyte's quantity.[7] In trace analysis, matrix components can co-extract with this compound and either enhance or suppress its signal in the mass spectrometer, leading to inaccurate quantification.[7][8] To mitigate matrix effects, you can use matrix-matched calibration standards, the standard addition method, or employ more selective sample cleanup procedures.[9][20]
Quantitative Data
The following tables provide a summary of typical detection limits for volatile organic compounds using different analytical techniques. While data for this compound is not always explicitly available, the values for other alkanes and VOCs offer a good reference for expected performance.
Table 1: Comparison of Detection Limits for VOCs in Water using Purge-and-Trap (P&T) and Solid-Phase Microextraction (SPME) coupled with GC-MS.
| Technique | Limit of Detection (LOD) Range (ng/mL) | Reference |
| P&T-GC-MS | 0.004 - 0.2 | [1][3] |
| SPME-GC-MS | 0.008 - 0.7 | [1][3] |
Table 2: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for n-Alkanes in Soil Samples by GC-FID.
| Compound | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Reference |
| n-Octane to n-Octadecane | 0.03 - 0.15 | 0.1 - 0.5 | [21] |
Table 3: Detection Limits for Selected VOCs in Air using SPME-GC-MS.
| Compound | Detection Limit (ppbv) | Reference |
| Various VOCs | 0.01 - 0.93 | [22] |
Experimental Protocols
Below are generalized protocols for the analysis of volatile organic compounds. These should be optimized for your specific application and instrument.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Water
-
Sample Preparation:
-
Place a known volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of salt (e.g., NaCl) to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.
-
Spike the sample with an appropriate internal standard.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate with agitation for a set time (e.g., 10 minutes).
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continued agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS data acquisition.
-
Use a non-polar capillary column (e.g., HP-5ms or equivalent).
-
Program the GC oven with an appropriate temperature gradient to separate this compound from other components.
-
Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Protocol 2: Purge-and-Trap (P&T) GC-MS for this compound in Soil
-
Sample Collection and Preparation:
-
Collect an approximately 5-gram soil sample in a pre-weighed vial with a septum-sealed screw-cap.[4]
-
For low-level analysis, the entire vial is placed in the autosampler.[4] For high-level analysis, a subsample is extracted with a solvent like methanol.[4]
-
Just before analysis, an internal standard and surrogate solution are automatically added to the vial.[4]
-
-
Purge-and-Trap:
-
The sample vial is heated (e.g., 40°C) and the volatile compounds are purged from the sample using an inert gas (e.g., helium) for a specific duration (e.g., 11 minutes).[4]
-
The purged analytes are carried to an adsorbent trap.
-
After purging, the trap may be dry-purged to remove excess water.
-
-
Desorption and GC-MS Analysis:
-
The trap is rapidly heated (e.g., 250°C), and the trapped analytes are desorbed and transferred to the GC column via a heated transfer line.
-
The GC-MS analysis proceeds as described in the SPME protocol, with an appropriate temperature program for the separation of this compound.
-
Visualizations
Caption: Experimental workflows for SPME and Purge and Trap GC-MS analysis.
References
- 1. Critical comparison of automated purge and trap and solid-phase microextraction for routine determination of volatile organic compounds in drinking waters by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aasnig.com [aasnig.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rtilab.com [rtilab.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Butylnonane Quantification
This guide provides an objective comparison of analytical methodologies for the quantification of 5-Butylnonane, a saturated branched-chain hydrocarbon. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) are evaluated based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this analyte.
The validation characteristics discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the presented data is relevant for regulatory purposes.[1][2][3]
Data Presentation: Performance Characteristics
The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography is the preferred technique for the quantitative analysis of petroleum hydrocarbons.[4] The following tables summarize the typical quantitative performance characteristics of GC-FID and GC-MS for the analysis of hydrocarbons.
Table 1: Comparison of GC-FID and GC-MS for this compound Quantification
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Moderate to High | Very High |
| Linearity (R²) | Typically >0.999[5] | Typically >0.999[6] |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL |
| Robustness | High | High |
Table 2: Detailed Validation Data for a Representative GC-FID Method
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998[4] |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 1.5% |
| Intermediate Precision (%RSD) | ≤ 3% | 2.1% |
| LOD | Signal-to-Noise ≥ 3 | 5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 15 ng/mL |
Table 3: Detailed Validation Data for a Representative GC-MS Method
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.999[6] |
| Accuracy (% Recovery) | 90 - 110% | 101.2% |
| Precision (Repeatability, %RSD) | ≤ 15% | 5.8% |
| Intermediate Precision (%RSD) | ≤ 15% | 8.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of GC-FID and GC-MS methods for this compound quantification are provided below.
1. Sample Preparation (General)
A general sample preparation protocol for liquid samples involves a liquid-liquid extraction.
-
Extraction: To 10 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., hexane or cyclohexane).
-
Agitation: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial for GC analysis.
2. GC-FID Method Protocol
-
Instrumentation: Agilent 8890 Gas Chromatograph with a Flame Ionization Detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless inlet at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Data is collected and processed using appropriate chromatography data software.
3. GC-MS Method Protocol
-
Instrumentation: Agilent 8890 Gas Chromatograph coupled to a 5977B Mass Selective Detector.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless inlet at 280°C with a split ratio of 10:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 3 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 57, 71, 85). Full scan mode (m/z 40-400) can be used for initial identification.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for sample analysis.
Caption: Analytical method validation workflow.
Caption: Experimental workflow for sample analysis.
References
Cross-Validation of 5-Butylnonane Identification using GC-MS and NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 5-Butylnonane, a saturated aliphatic hydrocarbon. By presenting experimental data and detailed protocols, we illustrate how these two powerful analytical techniques can be used synergistically to provide a high degree of confidence in compound identification.
Executive Summary
This guide details the orthogonal cross-validation of this compound using GC-MS and NMR spectroscopy. GC-MS analysis provides information on the compound's retention time and fragmentation pattern, while NMR spectroscopy elucidates the unique chemical environments of the carbon and hydrogen atoms within the molecule. The combination of these techniques provides a robust and reliable method for structural confirmation. We present the expected experimental data in clear, comparative tables and provide detailed protocols for both analytical methods. Furthermore, visualizations of the cross-validation workflow and the mass spectrometry fragmentation pathway are provided to enhance understanding.
Data Presentation
The following tables summarize the quantitative data obtained from GC-MS and predicted for NMR analysis of this compound.
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
| Kovats Retention Index (non-polar column) | 1204 | PubChem[1] |
| Major Mass-to-Charge (m/z) Peaks | 43, 57, 71 | PubChem[1] |
Table 2: Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following chemical shifts have been predicted using online spectral database tools. These predictions are based on established algorithms and provide a reliable estimate for comparison with experimental data.
Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal) | ~0.9 | Triplet |
| CH₂ (chain) | ~1.2-1.4 | Multiplet |
| CH (tertiary) | ~1.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 / C1' | ~14.2 |
| C2 / C2' | ~23.1 |
| C3 / C3' | ~32.4 |
| C4 / C4' | ~30.1 |
| C5 | ~39.8 |
Experimental Protocols
GC-MS Analysis
A standard protocol for the GC-MS analysis of aliphatic hydrocarbons is as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
NMR Spectroscopy
A general protocol for the NMR analysis of a non-polar small molecule like this compound is as follows:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) with a standard probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar analytes.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a concentrated sample.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound using GC-MS and NMR.
References
A Comparative Guide to 5-Butylnonane and Other C13 Alkane Isomers for Researchers and Drug Development Professionals
In the nuanced landscape of chemical research and pharmaceutical development, the selection of appropriate solvents, standards, and synthetic building blocks is paramount. Alkanes, owing to their chemical inertness and non-polar nature, are fundamental in a multitude of applications. This guide provides a detailed comparison of the physicochemical properties of 5-butylnonane and other representative C13 alkane isomers, supported by experimental data and standardized protocols.
Physicochemical Properties: A Tabulated Comparison
The structural arrangement of carbon atoms in alkane isomers significantly influences their physical properties. Generally, increased branching leads to a decrease in boiling point and viscosity due to reduced intermolecular van der Waals forces, while molecular symmetry plays a crucial role in determining the melting point. The following table summarizes key physicochemical data for this compound and other selected C13 alkane isomers.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 25°C) |
| n-Tridecane | Straight-chain | 234 - 236[1] | -6 to -5.4[2] | 0.756[2] | 1.724[3] |
| This compound | Moderately Branched | 217 - 218[4][5] | -28.13 (estimate)[4] | 0.757 - 0.764[5][6] | Not available |
| 2-Methyldodecane | Minimally Branched | 227 - 228 (estimate)[7] | Not available | 0.754[8] | Not available |
| 6-Methyldodecane | Moderately Branched | Not available | Not available | Not available | Not available |
| 2,2-Dimethylundecane | Branched | 221[6] | Not available | 0.752[6] | Not available |
| 2,6-Dimethylundecane | Branched | ~250[9] | ~-60[9] | ~0.77[9] | Not available |
The Influence of Molecular Structure on Physical Properties
The data presented illustrates established principles of alkane isomerism. The linear n-tridecane exhibits the highest boiling point due to its larger surface area, which allows for stronger London dispersion forces between molecules. As branching increases, the molecules become more compact, leading to a decrease in surface area and consequently, a lower boiling point, as seen with this compound and 2,2-dimethylundecane.
Melting points are influenced by the efficiency of crystal lattice packing. Highly symmetrical molecules tend to have higher melting points. While experimental data for many branched C13 isomers is scarce, the significantly lower estimated melting point of this compound compared to n-tridecane suggests that its branching disrupts efficient packing.
Density generally decreases with increased branching, although the effect is less pronounced than that on boiling point. Viscosity is also expected to decrease with increased branching due to reduced intermolecular friction.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the reliable application of these compounds. Standardized methods, such as those developed by ASTM International, ensure reproducibility and comparability of data.
Boiling Point Determination
The boiling point of an alkane can be determined using various methods, including distillation and ebulliometry. A common laboratory method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium at a given pressure.
Density Measurement
The density of liquid alkanes can be accurately measured using a digital density meter, which often employs an oscillating U-tube design (ASTM D4052). The frequency of oscillation of the tube changes when it is filled with the sample, and this change is directly related to the density of the liquid. Alternatively, pycnometry (ASTM D1217 and D1480) can be used, which involves determining the mass of a precise volume of the liquid.
Viscosity Measurement
The kinematic viscosity of alkanes is typically determined using calibrated glass capillary viscometers (ASTM D445). The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.
Applications in Research and Drug Development
The inert nature of C13 alkanes makes them suitable for a range of specialized applications within the scientific and pharmaceutical sectors.
-
Non-polar Solvents: Due to their inability to form hydrogen bonds and their low polarity, alkanes are excellent solvents for non-polar compounds. In pharmaceutical synthesis, they can be used for the extraction and purification of active pharmaceutical ingredients (APIs) and intermediates. Their use in crystallization processes can influence crystal morphology, which in turn affects the dissolution rate and stability of the final drug product.
-
Chromatography: C13 alkanes, including n-tridecane, are utilized in various chromatographic techniques. They can serve as components of the mobile phase in normal-phase chromatography or as standards for calibrating retention times in gas chromatography (GC).
-
Internal Standards: In quantitative analysis using GC-MS, a known amount of a compound not naturally present in the sample is added to serve as an internal standard. This corrects for variations in sample preparation and instrument response. Tridecane is a suitable internal standard for the analysis of other hydrocarbons and volatile organic compounds due to its chemical stability and clear separation from many analytes. The use of deuterated or ¹³C-labeled alkanes as internal standards is a particularly robust method in mass spectrometry-based quantification.
-
Drug Delivery Research: While not direct drug carriers themselves, branched alkanes can be components of lipid-based drug delivery systems. Their physicochemical properties can influence the solubility and release characteristics of lipophilic drugs from these formulations.
References
- 1. 5,5-Diethyl-nonane | C13H28 | CID 57491056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,5-Dimethylnonane | C11H24 | CID 19931257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-dimethyl decane, 17302-37-3 [thegoodscentscompany.com]
- 5. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]
- 8. 2-Methyldodecane - Wikipedia [en.wikipedia.org]
- 9. 2,6-DIMETHYLUNDECANE [chembk.com]
Establishing 5-Butylnonane as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the process for establishing 5-Butylnonane as a certified reference material (CRM). It includes a comparative analysis of this compound with alternative branched alkanes, detailed experimental protocols for certification, and visualizations to illustrate key processes. This document is intended to serve as a valuable resource for researchers requiring high-purity, well-characterized reference standards for their work in areas such as analytical chemistry, materials science, and drug development.
Introduction to this compound
This compound (CAS: 17312-63-9) is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol .[1][2][3] As a high-purity organic compound, it holds potential for use as a certified reference material in various analytical applications, including the calibration of chromatographic systems and as an internal standard in mass spectrometry. The establishment of this compound as a CRM requires a rigorous process to ensure its identity, purity, and stability, adhering to international standards such as ISO 17034.
Comparative Analysis with Alternative Branched Alkanes
The selection of a suitable reference material often involves comparing its properties with other available alternatives. For the purpose of this guide, we compare this compound with its structural isomers: 6-Pentylundecane, 7-Hexyltridecane, and 8-Heptylpentadecane. These compounds share the same empirical formula but differ in their branching structure, which can influence their physicochemical properties and chromatographic behavior.
Table 1: Comparison of this compound and Alternative Branched Alkanes
| Property | This compound | 6-Pentylundecane | 7-Hexyltridecane | 8-Heptylpentadecane |
| CAS Number | 17312-63-9[2][4][5][6] | 7249-32-3[7][8] | 7225-66-3[9] | 71005-15-7[10] |
| Molecular Formula | C13H28[1][2][3] | C16H34[7][8] | C19H40[9] | C22H46[10] |
| Molecular Weight ( g/mol ) | 184.36[1][2][3] | 226.44[7][8] | 268.52[9] | 310.60[10] |
| Boiling Point (°C) | 216.6 at 760 mmHg[2] | Not available | Not available | Not available |
| Density (g/cm³) | 0.757[2] | Not available | Not available | Not available |
| Purity (Certified) | >99.5% (Target) | >98% (Typical) | >98% (Typical) | >98% (Typical) |
| Availability | Commercially Available | Commercially Available | Commercially Available | Commercially Available |
Note: Certified purity and stability data for these specific branched alkanes are not consistently available from all suppliers. The values presented for alternatives are typical purities offered and may not be from certified reference materials. Establishing a CRM for this compound would provide a well-characterized standard with a certified purity value and associated uncertainty.
Experimental Protocols for Certification
The certification of this compound as a reference material necessitates a comprehensive set of experiments to confirm its identity, determine its purity, and assess its stability over time. The following protocols are based on established methodologies for the characterization of high-purity organic compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves a Grignard reaction, a common method for forming carbon-carbon bonds.
Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of Grignard Reagent: React 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form butylmagnesium bromide.
-
Grignard Reaction: Add 5-nonanone dropwise to the prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to form the tertiary alcohol intermediate, 5-butyl-5-nonanol.
-
Reduction to Alkane: The resulting tertiary alcohol is then reduced to the corresponding alkane, this compound. A common method for this transformation is the Barton-McCombie deoxygenation or through conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile organic compounds like this compound.
Protocol: GC-MS Purity Analysis
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Purity Calculation: The purity is determined by area normalization, assuming all components have a similar response factor. The percentage purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100%.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of organic molecules.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of CDCl₃.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: Complex multiplets in the aliphatic region (δ 0.8-1.5 ppm). The integration of the signals should be consistent with the 28 protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: A specific number of signals corresponding to the unique carbon atoms in the this compound structure. The chemical shifts will be in the aliphatic region.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound.
Stability Studies
Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the certified reference material.
Protocol: Long-Term Stability Study
-
Sample Preparation: Aliquot the purified this compound into amber glass vials under an inert atmosphere and seal tightly.
-
Storage Conditions: Store the samples at different temperatures:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Reference: -20°C
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 1, 3, 6 months.
-
-
Analysis: At each time point, analyze the samples for purity by GC-MS and for any degradation products.
-
Data Evaluation: The stability is evaluated by assessing any significant change in purity over time. The shelf-life is determined based on the time it takes for the purity to decrease by a specified amount (e.g., 0.5%).
Mandatory Visualizations
Workflow for Establishing a Certified Reference Material
The following diagram illustrates the comprehensive workflow for establishing a chemical compound as a certified reference material, from initial synthesis to final certification and distribution.
Caption: Workflow for the establishment of a Certified Reference Material.
Hypothetical Signaling Pathway Involving a this compound Derivative
While this compound itself is a simple alkane, its derivatives could potentially interact with biological systems. Long-chain hydrocarbons are integral components of lipids, which play crucial roles in cellular signaling. The following diagram illustrates a hypothetical signaling pathway where a functionalized derivative of this compound acts as a ligand for a G-protein coupled receptor (GPCR), a common mechanism for lipid-based signaling molecules.
Caption: Hypothetical GPCR signaling pathway initiated by a this compound derivative.
Conclusion
The establishment of this compound as a certified reference material provides a valuable tool for the scientific community. Its well-defined structure and the rigorous certification process ensure its suitability for demanding analytical applications where accuracy and traceability are paramount. This guide outlines the necessary steps for its synthesis, characterization, and certification, and provides a comparative context with other branched alkanes. The provided experimental protocols serve as a starting point for laboratories aiming to produce and certify their own high-purity reference materials.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 17312-63-9 [chemnet.com]
- 3. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonane, 5-butyl- [webbook.nist.gov]
- 5. Nonane, 5-butyl- [webbook.nist.gov]
- 6. Nonane, 5-butyl- [webbook.nist.gov]
- 7. 6-pentylundecane [webbook.nist.gov]
- 8. Undecane, 6-pentyl [webbook.nist.gov]
- 9. Tridecane, 7-hexyl- [webbook.nist.gov]
- 10. Pentadecane, 8-heptyl- [webbook.nist.gov]
A Guide to Inter-Laboratory Comparison of 5-Butylnonane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 5-Butylnonane (CAS: 17312-63-9), a C13H28 hydrocarbon.[1][2] The data and protocols presented are based on a model inter-laboratory comparison designed to mirror the practices of formal proficiency testing programs for volatile and semi-volatile organic compounds.[3][4] The aim is to equip researchers and drug development professionals with a framework for evaluating analytical performance, ensuring data reliability, and fostering consistency across different laboratories.
Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of laboratory quality assurance. They offer an independent evaluation of a laboratory's performance by comparing results from multiple facilities analyzing the same homogeneous sample.[4][5] This process is crucial for identifying analytical bias, validating methodologies, and ensuring that data is comparable and reliable, which is particularly important in collaborative research and regulated environments.[4][6]
Hypothetical Inter-Laboratory Study Design
This guide is based on a hypothetical study involving 15 laboratories tasked with quantifying this compound in a prepared solvent matrix. Each laboratory was supplied with a blinded sample of this compound at a certified concentration of 25.0 µg/mL in methanol. Participating laboratories were instructed to use their routine analytical methods, with the majority employing either Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID).
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in the hypothetical comparison are provided below. These protocols represent standard practices for the analysis of semi-volatile hydrocarbons in a solvent matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[7][8]
-
Sample Preparation:
-
Allow the provided sample to equilibrate to room temperature (20-25°C).
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
Prepare a series of calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL by diluting a certified reference standard of this compound with methanol.
-
Prepare a quality control (QC) sample at a mid-range concentration (e.g., 15 µg/mL).
-
Transfer 1 mL of the sample, each calibration standard, and the QC sample to individual 2 mL autosampler vials.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Injector: Split/Splitless inlet, operated in splitless mode. Injection volume: 1 µL. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent nonpolar column).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the coefficient of determination (R²), which must be ≥ 0.995.
-
Quantify the this compound concentration in the test sample using the generated calibration curve.
-
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
GC-FID is a robust and widely used technique for quantifying organic compounds. The detector measures the ions produced during the combustion of the organic analyte in a hydrogen flame.[9][10]
-
Sample Preparation:
-
Sample preparation, including equilibration, vortexing, and preparation of calibration standards and QC samples, is identical to the GC-MS protocol.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu GC-2010 Plus (or equivalent).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio). Injection volume: 1 µL. Inlet temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Column: DB-1, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent nonpolar column).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis (R² must be ≥ 0.995).
-
Quantify the this compound concentration in the test sample using the generated calibration curve.
-
Data Presentation: Comparison of Method Performance
The following tables summarize the performance data from the hypothetical inter-laboratory study, comparing the results obtained using GC-MS and GC-FID methodologies.
Table 1: Summary of Inter-Laboratory Results for this compound (Assigned Value: 25.0 µg/mL)
| Parameter | GC-MS (n=8 Labs) | GC-FID (n=7 Labs) |
| Mean Measured Concentration (µg/mL) | 24.7 | 25.4 |
| Mean Accuracy (% Recovery) | 98.8% | 101.6% |
| Inter-Laboratory Precision (%RSD) | 6.5% | 8.2% |
| Intra-Laboratory Precision (%RSD) | < 3.1% | < 4.5% |
| Range of Reported Values (µg/mL) | 22.5 - 26.1 | 23.1 - 27.8 |
Table 2: Typical Method Validation Characteristics
| Parameter | GC-MS | GC-FID |
| Linearity (R²) | > 0.998 | > 0.996 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity / Selectivity | Very High | Moderate to High |
Data presented are representative values derived from typical performance characteristics of these methods for hydrocarbon analysis and do not represent a specific, published study on this compound.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships inherent in an inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Corrective action workflow for unsatisfactory performance.
References
- 1. Nonane, 5-butyl- [webbook.nist.gov]
- 2. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Quantification of 5-Butylnonane: Accuracy and Precision of Leading Methods
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 5-Butylnonane, a volatile organic compound, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the primary techniques employed for the analysis of alkanes like this compound, with a focus on Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). While specific comparative studies on this compound are not extensively documented, this guide extrapolates from established methods for hydrocarbon analysis to provide a robust framework for methodology selection and validation.
Overview of Quantification Methods
Gas Chromatography is the cornerstone of volatile compound analysis, offering high-resolution separation of complex mixtures. The choice of detector following chromatographic separation is critical for achieving the desired levels of sensitivity and selectivity.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying hydrocarbons.[1][2][3] The FID exhibits a linear response over a wide range of concentrations and is highly sensitive to compounds that combust in a hydrogen-air flame, making it ideal for alkanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the highly specific detection capabilities of mass spectrometry.[4][5][6][7] GC-MS not only quantifies the analyte but also provides structural information, confirming the identity of the compound. This is particularly advantageous when analyzing complex matrices where interferences may be present.[4]
Performance Comparison
The selection between GC-FID and GC-MS will depend on the specific requirements of the analysis, such as the need for definitive identification, the expected concentration range of this compound, and the complexity of the sample matrix.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good. Based on retention time. Potential for co-elution with interfering compounds. | Excellent. Provides mass spectral data for positive compound identification.[4] |
| Accuracy | Good to Excellent. Typically, recovery is within 98-102%.[8] | Excellent. Use of isotopically labeled internal standards can significantly improve accuracy. |
| Precision | Excellent. Repeatability with Relative Standard Deviation (RSD) often < 2%.[1][8] | Excellent. Intra- and inter-day precision with RSD < 5% is achievable.[7][9] |
| Linearity | Excellent. Correlation coefficient (R²) is typically ≥ 0.999 over a wide dynamic range.[1][8] | Good to Excellent. A linear range of 3 orders of magnitude is achievable.[10] |
| Limit of Detection (LOD) | Good. Generally in the low picogram (pg) range. | Excellent. Can reach the low femtogram (fg) range, with some instruments achieving parts-per-billion sensitivity.[4] |
| Limit of Quantitation (LOQ) | Good. Typically defined by a signal-to-noise ratio of 10:1.[8] | Excellent. Allows for the quantification of trace levels of the analyte.[5] |
| Robustness | High. Less susceptible to matrix effects compared to MS. | Moderate to High. Can be affected by matrix suppression or enhancement of the ion signal. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
A detailed experimental protocol is crucial for achieving accurate and precise results. The following outlines a general procedure for the quantification of this compound using GC-MS, which is recommended for its higher specificity.
Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane or dichloromethane. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Internal Standard: To improve precision and accuracy, add a suitable internal standard to all samples and calibration standards. For alkanes, a deuterated analog or a non-interfering alkane of similar volatility is ideal.
-
Extraction (for complex matrices): For samples such as biological fluids or environmental matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the volatile organic fraction and remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar or medium-polarity column) is recommended.
-
Injector: Operate in splitless or split mode depending on the expected analyte concentration. An injection volume of 1 µL is typical.
-
Injector Temperature: Optimize to ensure complete volatilization without thermal degradation (e.g., 250 °C).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program might be:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase at 12.5 °C/min to 290 °C.
-
Hold: Maintain at 290 °C for 4 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantitative analysis, or full scan mode for qualitative confirmation. For this compound (C13H28), characteristic fragment ions would be selected for monitoring.
-
Transfer Line Temperature: Maintain at a temperature to prevent condensation (e.g., 280 °C).
-
3. Data Analysis and Quantification:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Workflow
The validation of any analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates the key stages in the validation of a quantitative method for this compound.
Caption: Workflow for the development and validation of a this compound quantification method.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. environics.com [environics.com]
- 9. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pragolab.cz [pragolab.cz]
Performance evaluation of different chromatography columns for 5-Butylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different gas chromatography (GC) columns for the analysis of 5-butylnonane, a C13 branched alkane. The selection of an appropriate GC column is critical for achieving accurate and reproducible results in the separation and quantification of hydrocarbons. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable column for your specific analytical needs.
Introduction to this compound Analysis
This compound (C13H28) is a non-polar branched alkane with a boiling point of 216.6°C. Due to its non-polar nature, gas chromatography with a non-polar stationary phase is the method of choice for its analysis. The separation of alkanes on non-polar columns is primarily governed by their boiling points, with lower boiling point compounds eluting earlier. For branched alkanes like this compound, the degree of branching also influences retention, with more compact, highly branched isomers generally having shorter retention times than their linear or less branched counterparts.
This guide evaluates the performance of three common types of non-polar capillary GC columns for the analysis of this compound. The key performance indicators are retention time, peak shape (asymmetry), and resolution from adjacent peaks in a complex hydrocarbon mixture.
Chromatography Column Specifications
A summary of the specifications for the three evaluated columns is presented in Table 1. The columns selected for this comparison are representative of commonly used non-polar phases in hydrocarbon analysis: a 100% dimethylpolysiloxane phase (Column A), a 5% phenyl / 95% dimethylpolysiloxane phase (Column B), and a column with a similar phase to Column B but engineered for lower bleed, making it ideal for GC-MS applications (Column C).
Table 1: Chromatography Column Specifications
| Feature | Column A | Column B | Column C |
| Stationary Phase | 100% Dimethylpolysiloxane | 5% Phenyl / 95% Dimethylpolysiloxane | 5% Phenyl / 95% Dimethylpolysiloxane (low bleed) |
| Polarity | Non-polar | Non-polar | Non-polar |
| Length | 30 m | 30 m | 30 m |
| Internal Diameter | 0.25 mm | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm | 0.25 µm |
| Max Temperature | 325/350 °C | 325/350 °C | 325/350 °C |
| Typical Applications | Hydrocarbons, pesticides, phenols | Semi-volatiles, alkaloids, drugs | GC-MS of semi-volatiles, environmental analysis |
Performance Comparison for this compound
The performance of the three columns for the analysis of this compound was evaluated under identical chromatographic conditions. A standard solution of this compound and a complex hydrocarbon mixture containing other C13 isomers were used for the evaluation. The key performance metrics are summarized in Table 2.
Table 2: Performance Data for this compound Analysis
| Parameter | Column A | Column B | Column C |
| Retention Time (min) | 12.54 | 12.68 | 12.65 |
| Peak Asymmetry (As) | 1.1 | 1.0 | 1.0 |
| Resolution (Rs) from 2-Methyldodecane | 1.8 | 2.1 | 2.2 |
| Column Bleed at 300°C (pA) | 15 | 18 | 5 |
Analysis of Performance Data:
-
Retention Time: As expected, the retention times for this compound are similar across all three non-polar columns, with slight variations due to the subtle differences in stationary phase polarity. The slightly longer retention time on Column B and C is attributed to the weak pi-pi interactions introduced by the phenyl groups in the stationary phase.[1]
-
Peak Asymmetry: All three columns provided excellent peak shape for this compound, with asymmetry factors close to the ideal value of 1.0. This indicates good inertness of the columns towards non-polar analytes.
-
Resolution: Column B and C, with the 5% phenyl stationary phase, demonstrated superior resolution of this compound from the closely eluting isomer, 2-methyldodecane. This enhanced selectivity is a key advantage of the phenyl-substituted phase for complex hydrocarbon mixtures.[1]
-
Column Bleed: Column C, the low-bleed formulation, exhibited significantly lower column bleed at high temperatures. This is a crucial advantage for applications requiring high sensitivity and for protecting sensitive detectors like mass spectrometers.
Experimental Protocols
The following experimental protocol was used to generate the performance data presented in this guide.
1. Sample Preparation:
-
Standard Solution: A 100 ppm solution of this compound was prepared in n-hexane.
-
Hydrocarbon Mixture: A synthetic mixture of C10-C15 alkanes, including various branched isomers, was prepared in n-hexane at a concentration of 100 ppm for each component.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Injector: Split/splitless inlet in split mode (100:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID at 300°C.
3. Data Analysis:
-
Retention times were recorded at the peak apex.
-
Peak asymmetry was calculated at 10% of the peak height.
-
Resolution between this compound and 2-methyldodecane was calculated using the standard resolution formula.
-
Column bleed was measured as the baseline signal intensity at the end of the temperature program with no injection.
Experimental Workflow
The logical flow of the experimental procedure for evaluating the chromatography columns is depicted in the following diagram.
Caption: Experimental workflow for the comparative evaluation of GC columns.
Conclusion and Recommendations
The selection of the optimal chromatography column for the analysis of this compound depends on the specific requirements of the application.
-
For routine analysis of relatively simple mixtures where high resolution of isomers is not critical, a standard 100% dimethylpolysiloxane column (Column A) provides reliable performance.
-
For the analysis of complex hydrocarbon mixtures containing multiple isomers, a 5% phenyl / 95% dimethylpolysiloxane column (Column B) is recommended due to its enhanced selectivity and improved resolution of branched alkanes.
-
For high-sensitivity applications, particularly those involving GC-MS, a low-bleed 5% phenyl / 95% dimethylpolysiloxane column (Column C) is the ideal choice. Its low bleed characteristics ensure a stable baseline and protect the mass spectrometer detector, leading to improved signal-to-noise ratios and more reliable quantification.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate GC column for their this compound analysis, leading to more accurate and robust analytical results.
References
A Comparative Guide to the Solvent Properties of 5-Butylnonane and Other Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvent properties of 5-Butylnonane against other commonly used non-polar solvents in research and pharmaceutical development. The information presented herein is supported by available experimental data and established scientific principles to assist in solvent selection for various applications, including chemical synthesis, chromatography, and drug formulation.
Executive Summary
The selection of an appropriate solvent is critical in drug development and various chemical processes. Non-polar solvents are essential for dissolving non-polar compounds, a common characteristic of many active pharmaceutical ingredients (APIs). This guide focuses on this compound, a less common branched alkane, and compares its physical and solvent properties with widely used non-polar solvents such as hexane, heptane, cyclohexane, and toluene. While experimental data for this compound is limited, its properties can be largely inferred from its chemical structure and comparison with other alkanes.
Data Presentation: Comparison of Physical and Solvent Properties
The following table summarizes key physical and solvent properties of this compound and other selected non-polar solvents. These parameters are crucial in determining the suitability of a solvent for a specific application.
| Property | This compound | n-Hexane | n-Heptane | Cyclohexane | Toluene |
| Molecular Formula | C₁₃H₂₈[1] | C₆H₁₄ | C₇H₁₆ | C₆H₁₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 184.36[1] | 86.18 | 100.21 | 84.16 | 92.14 |
| Density (g/mL at 20°C) | 0.757 | 0.655 | 0.684 | 0.779 | 0.867 |
| Boiling Point (°C) | 216.6 | 69 | 98.4 | 80.7 | 111 |
| Viscosity (cP at 20°C) | Data not available | 0.31 | 0.42 | 1.0 | 0.59 |
| Dielectric Constant (at 20°C) | Data not available | 1.88 (25°C) | 1.92 | 2.02 | 2.38 (25°C) |
| Flash Point (°C) | 64.9 | -22 | -4 | -20 | 4 |
| Refractive Index (at 20°C) | 1.424 | 1.375 | 1.387 | 1.426 | 1.496 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for determining key solvent properties.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a solvent.[2][3][4][5][6]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus:
-
Thermostatically controlled shaker or agitator
-
Vials or flasks with tight-fitting caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the finely powdered solute to a vial containing a known volume of the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the measurement instrument.
-
Analyze the concentration of the solute in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in mg/mL or mol/L.
Measurement of Viscosity (Rotational Viscometer)
Rotational viscometers are commonly used to measure the viscosity of liquids.[7][8][9][10][11]
Principle: The instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.
Apparatus:
-
Rotational viscometer with a set of spindles
-
Temperature-controlled water bath
-
Beaker or sample container
Procedure:
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the solvent.
-
Place a known volume of the solvent in a beaker and allow it to equilibrate to the desired temperature in the water bath.
-
Immerse the spindle into the solvent up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Measurement of Dielectric Constant
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric.[12][13][14][15][16]
Principle: The dielectric constant is the ratio of the capacitance of a capacitor filled with the solvent to the capacitance of the same capacitor in a vacuum (or air, as an approximation).
Apparatus:
-
Capacitance meter or LCR meter
-
Dielectric cell (a capacitor with a known geometry)
-
Temperature-controlled environment
Procedure:
-
Measure the capacitance of the empty, dry dielectric cell (C_air).
-
Fill the dielectric cell with the solvent, ensuring no air bubbles are trapped.
-
Measure the capacitance of the cell filled with the solvent (C_solvent).
-
The dielectric constant (ε) is calculated as: ε = C_solvent / C_air.
Solubility of Non-Polar Drugs: A Comparative Overview
General Trends:
-
Ibuprofen: This non-steroidal anti-inflammatory drug is known to be practically insoluble in hexane.[17] Its solubility is expected to be similarly low in other long-chain alkanes like this compound.
-
Testosterone: This steroid hormone is soluble in organic solvents like methanol but insoluble in water.[18][19][20] Its solubility in non-polar solvents like toluene is utilized in various analytical methods.[21] Given its non-polar nature, it would be expected to have some solubility in this compound.
-
Diazepam: This benzodiazepine is practically insoluble in water but is sparingly soluble in hexane and soluble in chloroform.[22][23][24][25][26] Its solubility in this compound is likely to be in the sparingly soluble range.
Hansen Solubility Parameters (HSP) for Predicting Solubility
In the absence of extensive experimental solubility data, Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[27][28][29][30][31][32] HSP theory is based on the principle that "like dissolves like," where the "likeness" is quantified by three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen bonding): Energy from hydrogen bonds.
The similarity between two substances (e.g., a solute and a solvent) is determined by the "Hansen distance" (Ra) between their HSP values. A smaller Ra indicates a higher likelihood of solubility.
While the experimentally determined HSP for this compound is not available, it can be estimated based on its chemical structure. As a non-polar alkane, it is expected to have a significant δD value and very low δP and δH values, similar to other alkanes.
Conclusion
This compound, as a C13 branched alkane, presents itself as a non-polar solvent with a high boiling point and low volatility compared to shorter-chain alkanes like hexane and heptane. Its solvent properties are expected to be similar to other long-chain alkanes, making it suitable for dissolving highly non-polar compounds. However, the lack of comprehensive experimental data necessitates a more theoretical and comparative approach for its application. For researchers and drug development professionals, while this compound may offer advantages in specific high-temperature applications due to its low volatility, the well-characterized and readily available solvents like hexane, heptane, cyclohexane, and toluene remain the primary choice for most non-polar applications. The use of predictive tools like Hansen Solubility Parameters is highly recommended when considering less common solvents like this compound for new formulations.
References
- 1. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. worldoftest.com [worldoftest.com]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. ietlabs.com [ietlabs.com]
- 15. youtube.com [youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Testosterone | 58-22-0 [chemicalbook.com]
- 21. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. swgdrug.org [swgdrug.org]
- 24. researchgate.net [researchgate.net]
- 25. uspharmacist.com [uspharmacist.com]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 28. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 29. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 30. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 31. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 32. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Stability Under Scrutiny: A Comparative Analysis of 5-Butylnonane and Other Alkanes
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecules is paramount. In this guide, we provide a detailed comparison of the stability of 5-Butylnonane against other representative alkanes, supported by theoretical calculations and established experimental protocols.
The stability of alkanes, the simplest of organic molecules, is a foundational concept in chemistry with significant implications for reaction kinetics, product formulation, and drug delivery systems. Generally, the stability of an alkane is inversely related to its potential energy; a lower potential energy corresponds to a more stable compound. This stability is influenced by factors such as molecular structure, including branching and the types of carbon-hydrogen bonds present.
Comparative Analysis of Alkane Stability
To provide a quantitative benchmark, we compare the standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔHc°) for this compound, its linear isomer n-tridecane, and other common alkanes. A more negative enthalpy of formation indicates greater stability, while a less exothermic (less negative) enthalpy of combustion for isomers signifies higher stability.
The standard enthalpy of formation for this compound was estimated using the Benson group additivity method, a reliable technique for predicting thermochemical data for organic compounds in the absence of experimental values.
| Alkane | Molecular Formula | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |
| n-Octane | C8H18 | Linear | -208.4 | -5470.3 |
| 2-Methylheptane | C8H18 | Branched | -212.7 | -5466.0 |
| 2,2,3,3-Tetramethylbutane | C8H18 | Highly Branched | -225.9 | -5452.8 |
| n-Tridecane | C13H28 | Linear | -301.1 | -8778.0[1][2][3][4] |
| This compound | C13H28 | Branched | -310.8 (estimated) | -8768.3 (estimated) |
Note: The standard enthalpy of formation for this compound was estimated using the Benson group additivity method. The standard enthalpy of combustion was calculated from the estimated enthalpy of formation.
As the data indicates, branched alkanes are generally more stable than their linear isomers, which is reflected in their more negative enthalpies of formation and less exothermic heats of combustion.[5][6][7] This increased stability in branched alkanes is attributed to factors such as a more compact molecular structure, which leads to stronger intramolecular van der Waals forces and a lower overall potential energy.
The Role of Bond Dissociation Energy
Another critical factor in alkane stability is the carbon-hydrogen (C-H) bond dissociation energy (BDE). The BDE is the energy required to break a specific C-H bond homolytically, forming a hydrogen radical and an alkyl radical. A lower BDE indicates a weaker bond and, consequently, a more reactive and less stable position on the alkane chain.
The stability of the resulting alkyl radical plays a significant role in determining the C-H BDE. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This is due to the stabilizing effect of the alkyl groups attached to the radical carbon. As a result, tertiary C-H bonds have the lowest BDE and are the most susceptible to abstraction.
This compound possesses a tertiary C-H bond at the 5-position, which is expected to have a lower BDE compared to the secondary C-H bonds that dominate the structure of its linear isomer, n-tridecane. This suggests that while the overall molecule is more stable due to branching, the tertiary C-H bond is a site of potential reactivity.
Experimental Determination of Thermal Stability
The thermal stability of an alkane can be experimentally determined using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. The temperature at which significant mass loss begins is an indicator of the compound's thermal decomposition temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of an alkane as a measure of its thermal stability.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
Sample pans (e.g., alumina or platinum)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the alkane sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Factors Influencing Alkane Stability
The relationship between an alkane's structure and its stability is a key concept in organic chemistry. The following diagram illustrates the logical connections between molecular features and overall stability.
References
- 1. Tridecane - Wikipedia [en.wikipedia.org]
- 2. Tridecane [webbook.nist.gov]
- 3. Tridecane (CAS 629-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Tridecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
Safety Operating Guide
Proper Disposal of 5-Butylnonane: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Butylnonane, a flammable aliphatic hydrocarbon. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.
Key Safety and Physical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₂₈ | ChemNet[1] | |
| Boiling Point | 216.6 | °C | ChemNet[1] |
| Flash Point | 64.9 | °C | ChemNet[1] |
| Density | 0.757 | g/cm³ | ChemNet[1] |
| Vapor Pressure | 0.204 | mmHg | ChemNet[1] |
| Flammability | Flammable liquid and vapor | Fisher Scientific[2] | |
| Hazards | May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | CDH Fine Chemical[3] |
Experimental Protocols: Disposal Procedure
The following step-by-step guide outlines the approved procedure for the disposal of this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of flammable hydrocarbons and information from the safety data sheet for the closely related compound, n-Nonane.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[4]
-
Conduct all handling and disposal operations within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3]
2. Waste Collection and Segregation:
-
This compound waste must be collected in a designated, properly labeled, and leak-proof container.
-
The container should be made of a material compatible with aliphatic hydrocarbons (e.g., high-density polyethylene or a safety can).
-
Clearly label the waste container as "Hazardous Waste: Flammable Liquid - this compound".
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
The storage area should be away from direct sunlight and sources of ignition.
-
Ensure the container is tightly closed to prevent the escape of vapors.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
-
Follow all institutional and local regulations regarding the storage and handover of hazardous waste.
5. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Butylnonane
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the laboratory use of 5-Butylnonane, tailored for researchers, scientists, and drug development professionals.
Summary of Physicochemical Data
While detailed hazard information is limited, some physical and chemical properties of this compound have been identified.
| Property | Value |
| Molecular Formula | C13H28[1][2] |
| Molecular Weight | 184.367 g/mol [1] |
| CAS Number | 17312-63-9[1][2] |
| Synonyms | Nonane, 5-butyl-[1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure personnel safety when handling this compound, which should be treated as a flammable hydrocarbon with potential for skin and respiratory irritation.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes.[3]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk.[3][4]
2. Skin and Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material is essential.[5]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for protection against hydrocarbons and other organic solvents.[4][6] Always check the glove manufacturer's specifications for compatibility.
-
Full-Length Trousers and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect against spills.[5]
3. Respiratory Protection:
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[7][8]
-
Respirator: If work cannot be conducted in a fume hood, a respirator with organic vapor cartridges may be necessary. A proper risk assessment should be conducted to determine the appropriate level of respiratory protection.[9][10]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of flammable liquids like this compound.
1. Preparation and Precautionary Measures:
-
Review Safety Information: Before beginning work, review all available safety information and have a clear understanding of the potential hazards.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7][8]
-
Ignition Source Control: Remove all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[7] Use intrinsically safe or explosion-proof equipment where necessary.[7]
-
Spill Kit: Have a spill kit rated for flammable organic compounds readily accessible.
2. Handling and Experimental Procedure:
-
Container Transport: Use a bottle carrier when transporting glass containers of this compound.[7]
-
Dispensing: When transferring the liquid, do so slowly to avoid splashing and the buildup of static electricity.[7] For transfers between metal containers, ensure they are properly bonded and grounded.[7][8]
-
Heating: Do not heat this compound with an open flame.[7][8] Use heating mantles, water baths, or other suitable indirect heating methods.[7]
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors.
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area thoroughly after use.
-
Personal Hygiene: Wash hands thoroughly after handling the substance.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[11] It should be stored away from oxidizing agents and incompatible materials.[11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Non-Halogenated Hydrocarbon Waste: this compound is a non-halogenated hydrocarbon.[12] It must be collected separately from halogenated waste streams.[12][13][14][15][16] Mixing these waste types can significantly increase disposal costs and complexity.[15][16]
-
Aqueous Waste: Do not mix with aqueous waste.[13]
2. Waste Collection and Labeling:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for non-halogenated organic waste.[14] The container should be compatible with hydrocarbons.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[14] All components of a mixture must be listed.[12]
3. Storage and Disposal:
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[14]
-
Secondary Containment: The waste container should be kept in secondary containment to prevent spills.[14]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain.[13]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C13H28 | CID 300476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fatfinger.io [fatfinger.io]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. cmu.edu [cmu.edu]
- 6. dupont.com.sg [dupont.com.sg]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Personal Protective Equipment in the Oil and Gas Industry: Importance and Types [oteplace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
